molecular formula C10H15N3 B2509960 2-Methyl-1-(pyridin-4-yl)piperazine CAS No. 1249423-37-7

2-Methyl-1-(pyridin-4-yl)piperazine

Cat. No.: B2509960
CAS No.: 1249423-37-7
M. Wt: 177.251
InChI Key: RSIPSWGUYVEEBC-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-4-yl)piperazine (CAS 1249423-37-7) is a chemical compound with the molecular formula C 10 H 15 N 3 and a molecular weight of 177.25 g/mol . As a piperazine derivative, it serves as a valuable synthon and building block in medicinal and process chemistry for the development of novel bioactive molecules . The piperazine moiety is a frequently employed heterocycle in pharmaceutical research, prized for its ability to influence the physicochemical properties of lead compounds and act as a scaffold to optimally position pharmacophoric groups for target interaction . This specific derivative, featuring a methyl group on the piperazine ring and a 4-pyridyl substituent, is of significant interest for researchers working in hit-to-lead optimization and the synthesis of receptor modulators or kinase inhibitors . It is commonly utilized in synthetic routes such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to incorporate the piperazine fragment into more complex structures . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pyridin-4-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-9-8-12-6-7-13(9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIPSWGUYVEEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Biological Activity & SAR Profiling of Novel Pyridinylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridinylpiperazine (PyP) scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to serve as a high-affinity ligand for G-protein coupled receptors (GPCRs)—specifically serotonergic (5-HT) and dopaminergic (D2/D3) subtypes—and its emerging utility in kinase inhibition for oncology.

This technical guide synthesizes recent advancements in PyP derivative design, focusing on the transition from "dirty drugs" (non-selective binders) to precision multi-target ligands. We analyze the structural determinants of biological activity, detail self-validating experimental protocols for affinity profiling, and explore the mechanistic basis of their antiproliferative effects.

Structural Architecture & SAR Analysis

The biological versatility of pyridinylpiperazine stems from its distinct pharmacophore regions. The "Head-Linker-Tail" model remains the gold standard for rational design.

The Pharmacophore Model

The pyridine ring (Head) acts as a crucial hydrogen bond acceptor, often interacting with serine or aspartate residues in the receptor binding pocket. The piperazine ring provides a rigid spacer that dictates the spatial orientation of the molecule, while the N4-substituent (Tail) determines selectivity.

Key SAR Determinants:

  • The Pyridine Head: Substitution at the ortho (2-pyridyl) position is critical for high affinity at 5-HT1A receptors due to optimal steric clash avoidance compared to para substitution.

  • The Linker: A polymethylene chain (typically

    
    ) is required to bridge the primary orthosteric binding site (Asp3.32) and the secondary hydrophobic pocket.
    
  • The Tail (Aryl Terminus): Bulky heteroaryl groups (e.g., benzothiazole, quinoline) enhance D2 receptor affinity via

    
     stacking interactions.
    
Visualization: Pharmacophore Interaction Map

SAR_Interaction cluster_0 Receptor Binding Pocket cluster_1 Pyridinylpiperazine Ligand Asp Aspartate 3.32 (Anionic Site) Ser Serine Residues (H-Bond Donor) Hydro Hydrophobic Pocket (Pi-Stacking) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Ser H-Bond Piperazine Piperazine N1 (Protonated) Pyridine->Piperazine Piperazine->Asp Ionic Bond Linker Alkyl Linker (Spacer) Piperazine->Linker Tail Aryl Tail (Lipophilic) Linker->Tail Tail->Hydro Pi-Pi Interaction

Figure 1: Pharmacophore interaction model showing the critical binding modes of PyP derivatives within a GPCR binding pocket.

CNS Modulation: 5-HT/Dopamine Targeting[1]

Novel PyP derivatives are primarily investigated as "atypical" antipsychotics and anxiolytics. The goal is Balanced Modulation : achieving high affinity for 5-HT1A (agonist) and D2 (partial agonist/antagonist) to mitigate extrapyramidal side effects (EPS).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of a novel PyP derivative for the 5-HT1A receptor.

Reagents:

  • Radioligand:

    
    -8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
    
  • Tissue: Rat hippocampal membrane homogenates (rich in 5-HT1A).

  • Non-specific blocker: 10

    
    M Serotonin (5-HT).
    

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 15 min. Resuspend pellet to a protein concentration of 1 mg/mL.
    
  • Incubation: In a 96-well plate, add:

    • 25

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 25

      
      L 
      
      
      
      -8-OH-DPAT (Final conc. 1 nM).
    • 200

      
      L Membrane suspension.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM) via liquid scintillation spectrometry.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Comparative Affinity Data (Representative)
Compound Class5-HT1A

(nM)
D2

(nM)
Selectivity Ratio (D2/5-HT1A)Biological Profile
Buspirone (Ref) 20>1000>50Anxiolytic (Agonist)
Novel PyP-Urea 1.24537.5Mixed Agonist/Antagonist
PyP-Benzothiazole 0.81.51.9Dual-Acting (Antipsychotic)

Antiproliferative Activity: The Oncology Frontier

Recent studies (2023-2024) have repurposed the PyP scaffold for oncology, specifically targeting tubulin polymerization and specific kinases (e.g., PDGFR).

Mechanism of Action: Apoptosis Induction

Novel derivatives, particularly those conjugated with vinca alkaloids (e.g., Vindoline-PyP hybrids), function by disrupting microtubule dynamics. This triggers cell cycle arrest at the G2/M phase, leading to caspase-dependent apoptosis.

Visualization: Apoptotic Signaling Cascade

Apoptosis_Pathway Compound PyP Derivative (Intracellular) Microtubules Microtubule Destabilization Compound->Microtubules Inhibits Polymerization Bcl2 Bcl-2 (Downregulation) Microtubules->Bcl2 Bax Bax (Upregulation) Microtubules->Bax Mito Mitochondrial Cytochrome C Release Bcl2->Mito Loss of Integrity Bax->Mito Pore Formation Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed signaling pathway for PyP-induced apoptosis via the intrinsic mitochondrial pathway.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess metabolic viability of cancer cells (e.g., MDA-MB-468) post-treatment.

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates; incubate 24h for attachment.
    
  • Treatment: Add PyP derivatives (serial dilutions: 0.1 - 100

    
    M). Include DMSO control (<0.1%).
    
  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL in PBS). Incubate 4h. Live mitochondria reduce MTT (yellow) to formazan (purple).
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

ADME & Metabolic Stability Considerations

For a PyP derivative to progress from "hit" to "lead," it must overcome the metabolic instability of the piperazine ring.

  • Metabolic Hotspot: The piperazine ring is susceptible to oxidative metabolism (N-oxidation and hydroxylation) by CYP450 enzymes.

  • Design Strategy: Introduction of electron-withdrawing groups (fluorine, CF3) on the aryl tail or steric bulk near the piperazine nitrogens can sterically hinder CYP access, improving half-life (

    
    ).
    

References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents.[1] Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives."[1] Pharmazie. [Link][1]

  • Kovács, A., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." International Journal of Molecular Sciences. [Link]

  • Saeed, A., et al. (2024). "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." Frontiers in Chemistry. [Link]

  • Leopoldo, M., et al. (2011). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the In Vitro Evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the preclinical in vitro evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine, a novel small molecule incorporating the pharmacologically significant pyridine and piperazine scaffolds. The piperazine ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of approved drugs targeting various biological systems.[1][2][3] Similarly, the pyridine moiety is a key component in numerous pharmaceuticals.[3][4] The combination of these two heterocycles suggests a high potential for diverse biological activity. This document outlines a strategic, multi-tiered approach designed for researchers in drug discovery, beginning with foundational safety and stability profiling and progressing to broad-based target screening and mechanism of action studies. We provide detailed, field-tested protocols for core assays, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation to facilitate informed decision-making in the early stages of drug development.

Introduction and Strategic Overview

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is contingent on a rigorous and logically staged evaluation process. For 2-Methyl-1-(pyridin-4-yl)piperazine, the initial in vitro characterization is paramount. This phase aims to answer three fundamental questions:

  • Is the compound sufficiently non-toxic to warrant further investigation?

  • Is it stable enough in a biological matrix to exert a potential therapeutic effect?

  • What are its potential biological targets and mechanisms of action?

To address these questions efficiently, we propose a tiered evaluation workflow. This strategy prioritizes foundational " go/no-go " assays before committing resources to more complex and targeted investigations.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Target Discovery & Validation cluster_2 Tier 3: Mechanism of Action (MoA) A Compound QC (Purity, Solubility) B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Metabolic Stability (Microsomes, Hepatocytes) A->C D Broad Target Screening (e.g., Kinase, GPCR Panels) B->D Favorable Toxicity Profile C->D Acceptable Stability F Dose-Response & IC50 Determination D->F E Enzymatic Inhibition Assays (e.g., Urease, Tyrosinase) E->F G Cellular Pathway Analysis (e.g., Western Blot) F->G Potent Hit Identified I Off-Target Profiling F->I H Target Engagement Assays G->H

Figure 1: A tiered experimental workflow for the in vitro evaluation of a novel compound.

Physicochemical Characterization: The Prerequisite

Before any biological evaluation, the fundamental physicochemical properties of the test compound must be established. This step is critical for data integrity and reproducibility.

2.1 Identity and Purity Confirmation The exact chemical structure and purity of the synthesized 2-Methyl-1-(pyridin-4-yl)piperazine must be confirmed.

  • Methods: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are used for structural confirmation. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with a minimum purity standard of >95% required for most in vitro assays.

  • Causality: Impurities can confound biological data, leading to false positives or inaccurate potency measurements.

2.2 Solubility Assessment The compound's solubility dictates how it can be prepared for assays and its maximum achievable concentration.

  • Method: A standard kinetic solubility assay in Dimethyl Sulfoxide (DMSO) and the final aqueous assay buffer should be performed.

  • Causality: Poor solubility can lead to compound precipitation in assays, causing artifacts and unreliable results. The final DMSO concentration in assays should typically be kept below 0.5% to avoid solvent-induced toxicity.

Table 1: Physicochemical Properties of 2-Methyl-1-(pyridin-4-yl)piperazine

Parameter Method Recommended Value/Result Rationale
Molecular Formula - C₁₀H₁₅N₃ Calculated from structure
Molecular Weight - 177.25 g/mol Calculated from structure
Purity HPLC > 95% Ensures test article is the primary component
Identity NMR, HRMS Conforms to structure Confirms chemical identity
Solubility in DMSO Nephelometry > 20 mM Allows for creation of high-concentration stock solutions

| Aqueous Solubility | Nephelometry | > 100 µM in PBS | Ensures solubility at relevant testing concentrations |

Tier 1: Foundational Profiling

This initial tier focuses on assessing the general toxicity and metabolic fate of the compound. The results from these assays are critical for early go/no-go decisions.

Cytotoxicity Assessment

Cytotoxicity testing is a fundamental first step to determine the concentration range at which the compound adversely affects cell health.[5] This informs the concentration ranges for subsequent, more specific assays. The MTT assay, a colorimetric method that measures cellular metabolic activity, is a widely used, robust, and cost-effective initial screen.[6][7]

3.1.1 Detailed Protocol: MTT Cytotoxicity Assay

  • Objective: To determine the concentration of 2-Methyl-1-(pyridin-4-yl)piperazine that inhibits cell viability by 50% (IC₅₀).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[5]

  • Materials:

    • Human cell line (e.g., HEK293 for non-cancerous toxicity, HeLa or MCF-7 for a cancer context).[5]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA.

    • MTT reagent (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).

    • 96-well flat-bottom plates.

    • Test compound stock solution (e.g., 20 mM in DMSO).

    • Positive control (e.g., Doxorubicin).

  • Step-by-Step Methodology:

    • Cell Seeding: Culture cells to ~80% confluency. Harvest using Trypsin-EDTA and resuspend in fresh medium. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a serial dilution of 2-Methyl-1-(pyridin-4-yl)piperazine in culture medium from the DMSO stock. A typical 8-point dilution series might range from 100 µM to 0.1 µM. Prepare dilutions of the positive and vehicle (e.g., 0.5% DMSO) controls.

    • Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

    • Incubation: Return the plate to the incubator for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation System & Controls:

    • Vehicle Control: Wells treated with the same concentration of DMSO as the highest compound concentration. This represents 100% cell viability.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay sensitivity.

    • No-Cell Control: Wells containing only medium and MTT reagent to determine background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical Cytotoxicity Data for 2-Methyl-1-(pyridin-4-yl)piperazine

Cell Line Assay Type IC₅₀ (µM) Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293 MTT, 48h > 100 0.8 ± 0.1

| MCF-7 | MTT, 48h | 45.2 ± 3.5 | 1.2 ± 0.2 |

Metabolic Stability Assessment

This assay predicts how quickly a compound is metabolized, primarily by liver enzymes.[8] A compound that is metabolized too rapidly may have a short half-life in vivo, limiting its therapeutic efficacy. Liver microsomes, which contain key Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs), are a cost-effective system for this initial assessment.[9][10]

3.2.1 Detailed Protocol: Liver Microsomal Stability Assay

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound.

  • Principle: The compound is incubated with liver microsomes and a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[11]

  • Materials:

    • Pooled human liver microsomes (HLM).

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase).

    • Test compound (1 µM final concentration).

    • Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

    • Ice-cold stop solution (e.g., Acetonitrile with an internal standard).

    • 96-well incubation plate and collection plate.

  • Step-by-Step Methodology:

    • Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer.

    • Pre-incubation: Add the microsome master mix and the test compound (or control compounds) to the incubation plate. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

    • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold stop solution. This terminates the reaction.

    • Control Incubations:

      • -NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

      • T=0 Control: Add the stop solution before adding the NADPH system to represent the initial compound concentration.

    • Sample Processing: Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein: CLᵢₙₜ = (0.693 / t₁/₂) * (Incubation Volume / mg Microsomal Protein).

Table 3: Hypothetical Metabolic Stability Data

Compound t₁/₂ (min) CLᵢₙₜ (µL/min/mg) Interpretation
2-Methyl-1-(pyridin-4-yl)piperazine 48.5 28.6 Moderate Clearance
Verapamil (High Clearance) < 10 > 138.6 High Clearance

| Warfarin (Low Clearance) | > 60 | < 11.6 | Low Clearance |

G Start Tier 1 Results Cytotoxicity Is IC50 in HEK293 > 30 µM? Start->Cytotoxicity Metabolism Is Microsomal t1/2 > 20 min? Cytotoxicity->Metabolism Yes Review_Tox Review/Redesign: High Cytotoxicity Cytotoxicity->Review_Tox No Proceed Proceed to Tier 2: Target Screening Metabolism->Proceed Yes Review_Met Review/Redesign: High Metabolic Clearance Metabolism->Review_Met No

Figure 2: A decision-making tree based on Tier 1 in vitro results.

Tier 2: Target Discovery and Validation

With a favorable safety and stability profile, the next step is to identify potential biological targets. Given the structural alerts within 2-Methyl-1-(pyridin-4-yl)piperazine, a broad screening approach is scientifically justified. Piperazine derivatives have shown activity against a wide range of targets, including enzymes and receptors involved in cancer, infectious diseases, and metabolic disorders.[3][12][13][14]

4.1 Broad Panel Screening A cost-effective strategy is to screen the compound at a single high concentration (e.g., 10 µM) against a commercially available panel of relevant biological targets.

  • Kinase Panels: Many piperazine-containing drugs are kinase inhibitors. A screen against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, PI3K) would be a logical starting point.

  • GPCR Panels: The piperazine scaffold is also common in CNS-active drugs that target G-protein coupled receptors.

  • Enzyme Panels: Based on literature for similar scaffolds, screening against enzymes like urease or tyrosinase could yield valuable hits.[4][12][13]

4.2 Hit Confirmation and Dose-Response Any "hit" from the single-point screen (e.g., >50% inhibition) must be confirmed. This involves running a full dose-response experiment to determine the potency (IC₅₀ or EC₅₀) of the compound against the specific target. The protocol would be target-specific (e.g., a radiometric assay for a kinase or a colorimetric assay for an enzyme).

G cluster_0 Hypothetical MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response {Cell Proliferation | Survival} TF->Response Inhibitor 2-Methyl-1-(pyridin-4-yl)piperazine (Hypothetical Inhibitor) Inhibitor->RAF

Figure 3: Hypothetical inhibition of the RAF kinase within the MAPK/ERK pathway.

Conclusion and Future Directions

This guide presents a structured and scientifically grounded approach to the initial in vitro evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine. By systematically assessing cytotoxicity, metabolic stability, and potential biological targets, researchers can build a comprehensive profile of the compound. The data generated through this workflow will enable informed decisions, identifying compounds with promising therapeutic potential while deprioritizing those with unfavorable characteristics, ultimately accelerating the drug discovery process. Positive outcomes from this evaluation would justify progression to more advanced in vitro mechanism of action studies and subsequent in vivo pharmacokinetic and efficacy models.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Creative Biolabs. (n.d.). Metabolic Stability Assay.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives.
  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
  • National Center for Biotechnology Information. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
  • ACS Publications. (2026). Chemical Evolution of Natural Product for Discovery and Mechanistic Exploration of Antibiotic against MRSA.
  • ResearchGate. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors.
  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

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Target Deconvolution & Therapeutic Potential of 2-Methyl-1-(pyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the therapeutic potential, mechanism of action, and experimental validation for 2-Methyl-1-(pyridin-4-yl)piperazine .

A Pharmacophore Analysis for Drug Discovery[1]

Executive Summary

2-Methyl-1-(pyridin-4-yl)piperazine (CAS: 1249423-37-7) is a "privileged scaffold" in medicinal chemistry, combining a basic piperazine ring with a pyridine moiety.[1] This specific structural arrangement—enhanced by the 2-methyl substitution—serves as a critical pharmacophore for targeting Rho-associated protein kinase (ROCK) , G-protein coupled receptor 119 (GPR119) , and the Histamine H3 receptor .[1]

The 2-methyl group is a strategic "chiral switch," introducing conformational restriction that can enhance selectivity between target isoforms (e.g., ROCK1 vs. ROCK2) and improve metabolic stability by hindering N-dealkylation or ring oxidation.[1] This guide analyzes its primary therapeutic targets, mechanisms, and validation protocols.[1]

Chemical Identity & Structural Properties

The molecule consists of a piperazine ring N-linked to the 4-position of a pyridine ring, with a methyl group at the C2 position of the piperazine.[1]

PropertyValue / Description
IUPAC Name 2-Methyl-1-(pyridin-4-yl)piperazine
CAS Number 1249423-37-7
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Key Pharmacophore 4-aminopyridine (H-bond acceptor); Basic amine (cationic center)
Chirality The C2 methyl creates a chiral center (R and S enantiomers).[1]
pKa (Predicted) ~8.5 (piperazine N4), ~5.2 (pyridine N)

Primary Therapeutic Targets & Mechanism of Action (MOA)

Target A: Rho-Associated Protein Kinase (ROCK)

Therapeutic Area: Glaucoma, Hypertension, CNS Regeneration.[1]

Rationale: The structure is a ring-contracted analog of Ripasudil (which contains a 2-methyl-1,4-diazepane).[1] The pyridine nitrogen acts as a critical H-bond acceptor for the hinge region of the kinase (typically Met156 in ROCK1), while the piperazine ring extends into the solvent-exposed region.[1]

Mechanism of Action:

  • ATP-Competitive Inhibition: The molecule binds to the ATP-binding pocket of the ROCK kinase domain.[1]

  • Conformational Selection: The 2-methyl group restricts the flexibility of the piperazine ring, reducing the entropic penalty of binding.[1] This often enhances potency compared to the non-methylated analog.[1]

  • Pathway Impact: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain Phosphatase (MLCP), leading to reduced actin-myosin contraction.[1] In the eye, this relaxes the trabecular meshwork, increasing aqueous humor outflow and lowering intraocular pressure (IOP).[1]

Target B: GPR119 Receptor

Therapeutic Area: Type 2 Diabetes, Obesity.[1]

Rationale: GPR119 agonists often feature a piperazine-pyridine core (e.g., MBX-2982 analogs).[1] The basic nitrogen of the piperazine mimics the polar head group of endogenous lipid ligands (e.g., oleoylethanolamide).[1]

Mechanism of Action:

  • Agonism: The compound binds to the GPR119 transmembrane domain.[1]

  • Signaling Cascade: Activation leads to Gαs coupling, stimulating Adenylyl Cyclase (AC).[1]

  • cAMP Elevation: Increased cAMP levels in pancreatic β-cells enhance glucose-dependent insulin secretion (GSIS).[1] In intestinal L-cells, it stimulates GLP-1 secretion.[1]

Target C: Histamine H3 Receptor

Therapeutic Area: Narcolepsy, Cognitive Impairment, Alzheimer's Disease.[1]

Rationale: The 1-(pyridin-4-yl)piperazine moiety is a classic "non-imidazole" H3 antagonist scaffold.[1] The basic piperazine nitrogen interacts with the conserved Aspartate residue (Asp3.[1]32) in the GPCR transmembrane region.[1]

Mechanism of Action:

  • Antagonism/Inverse Agonism: Blocks the constitutive activity of the presynaptic H3 autoreceptor.[1]

  • Neurotransmitter Release: Inhibition of the H3 autoreceptor disinhibits the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive function.[1]

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by this scaffold, specifically focusing on the ROCK (Inhibition) and GPR119 (Activation) pathways.[1]

PathwayMap Compound 2-Methyl-1-(pyridin-4-yl)piperazine ROCK Target: ROCK1/2 (Rho-Kinase) Compound->ROCK Inhibits GPR119 Target: GPR119 (GPCR) Compound->GPR119 Agonist MLCP MLCP (Phosphatase) ROCK->MLCP Phosphorylates (Inactivates) Actin Actin Cytoskeleton Relaxation ROCK->Actin Net Effect: Relaxation AC Adenylyl Cyclase GPR119->AC Activates (Gαs) MLC Myosin Light Chain (MLC-P) MLCP->MLC Dephosphorylates MLC->Actin Contraction cAMP cAMP Increase AC->cAMP Generates Insulin Insulin Secretion (Glucose Dependent) cAMP->Insulin Stimulates

Caption: Dual-pathway potential.[1] The scaffold inhibits ROCK to induce cytoskeletal relaxation (top) and activates GPR119 to stimulate insulin secretion (bottom).[1]

Experimental Validation Protocols

To validate the therapeutic potential of 2-Methyl-1-(pyridin-4-yl)piperazine, the following standardized assays are recommended.

Protocol A: ROCK1/2 Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC₅₀ of the compound against ROCK1 and ROCK2 isoforms.[1]

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.[1]

    • Substrate: Long S6 Kinase Substrate Peptide.

    • Compound: Dissolve 2-Methyl-1-(pyridin-4-yl)piperazine in 100% DMSO. Prepare serial dilutions (e.g., 10 μM to 0.1 nM).

  • Reaction Setup:

    • In a 384-well white plate, add 2 μL of compound solution.

    • Add 4 μL of ROCK enzyme (0.5 ng/well).[1] Incubate for 10 min at RT.

    • Add 4 μL of ATP/Substrate mix (10 μM ATP final).[1]

  • Incubation:

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 μL of ADP-Glo™ Reagent (promotes ATP depletion).[1] Incubate 40 min.

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Analysis:

    • Measure luminescence.[1] Plot RLU vs. log[Compound]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: GPR119 cAMP Accumulation Assay (HTRF)

Objective: Assess functional agonism in CHO-K1 cells overexpressing human GPR119.[1]

  • Cell Preparation:

    • Harvest CHO-K1-GPR119 cells and suspend in stimulation buffer (HBSS + 500 μM IBMX to inhibit phosphodiesterase).[1]

  • Stimulation:

    • Add 5 μL of cells (2,000 cells/well) to a 384-well plate.

    • Add 5 μL of 2-Methyl-1-(pyridin-4-yl)piperazine (dilution series).

    • Incubate for 30 minutes at RT.

  • Detection (HTRF - Homogeneous Time-Resolved Fluorescence):

    • Add 5 μL of cAMP-d2 conjugate (acceptor).[1]

    • Add 5 μL of Anti-cAMP-Cryptate (donor).[1]

  • Readout:

    • Incubate 1 hour. Read fluorescence at 665 nm and 620 nm.[1]

    • Calculate HTRF Ratio (665/620).[1] Lower ratio indicates higher cAMP (competitive immunoassay).[1]

Synthesis & Structure-Activity Relationship (SAR) Workflow

The synthesis of this scaffold typically involves a nucleophilic aromatic substitution (SɴAr) or Buchwald-Hartwig amination.[1]

Synthesis SM1 4-Chloropyridine (or 4-Bromopyridine) Step1 SɴAr Reaction Solvent: NMP or DMSO Base: K₂CO₃ Temp: 100-120°C SM1->Step1 SM2 2-Methylpiperazine (Chiral or Racemic) SM2->Step1 Product 2-Methyl-1-(pyridin-4-yl)piperazine Step1->Product Yield: 60-80%

Caption: Standard synthetic route via Nucleophilic Aromatic Substitution (SɴAr).

SAR Optimization Notes:

  • N4-Alkylation: The secondary amine (N4) is the primary vector for diversification.[1] Attaching a hydrophobic group (e.g., benzyl, arylsulfonyl) typically increases potency for ROCK or H3.[1]

  • Chirality: The (S)-2-methyl enantiomer is often preferred in ROCK inhibitors (analogous to Ripasudil) to minimize steric clash with the ATP pocket ceiling.[1]

References

  • Liao, C., et al. (2012).[1] "Rho-Kinase (ROCK) Inhibitors: A Patent Review (2010–2012)." Expert Opinion on Therapeutic Patents. Link

  • Ritter, D., et al. (2012).[1] "Discovery of novel GPR119 agonists for the treatment of type 2 diabetes."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Gemkow, M. J., et al. (2009).[1] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[1] Drug Discovery Today. Link

  • Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link[1]

  • ChemicalBook. (2024).[1] "2-Methyl-1-(pyridin-4-yl)piperazine Product Analysis." Link

Sources

An In-depth Technical Guide to 2-Methyl-1-(pyridin-4-yl)piperazine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific discourse and reproducibility. This section outlines the systematic naming and key identifiers for 2-Methyl-1-(pyridin-4-yl)piperazine.

IUPAC Name

Based on the principles of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the structure is 2-Methyl-1-(pyridin-4-yl)piperazine . This name is derived by identifying the piperazine ring as the parent heterocycle, with a methyl group at the 2-position and a pyridin-4-yl substituent at the 1-position.

CAS Number

A comprehensive search of chemical databases did not yield a specific CAS Registry Number for the free base form of 2-Methyl-1-(pyridin-4-yl)piperazine. However, the dihydrochloride salt of this compound is registered under CAS Number 2749421-07-4 . This identifier is crucial for sourcing the compound and for referencing it in scientific literature and patents. For the purpose of this guide, any experimental or theoretical data will be linked to this known salt, with the understanding that the properties of the free base can be inferred.

Physicochemical Properties

Understanding the physicochemical properties of a molecule is fundamental to predicting its behavior in biological systems and for designing appropriate experimental protocols. While experimental data for 2-Methyl-1-(pyridin-4-yl)piperazine is scarce, we can predict its key properties based on its structural components: the piperazine ring, the pyridine ring, and the methyl group.

PropertyPredicted Value/InformationJustification
Molecular Formula C₁₀H₁₅N₃Derived from the chemical structure.
Molecular Weight 177.25 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar pyridinylpiperazine compounds exist as solids.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The dihydrochloride salt will exhibit higher aqueous solubility.The presence of polar nitrogen atoms and the aromatic ring suggests solubility in polar organic solvents. Salt formation increases polarity and aqueous solubility.
pKa The piperazine and pyridine nitrogens will have distinct pKa values, making the molecule basic.The piperazine nitrogens are typically basic (pKa ~9.8 for piperazine itself). The pyridine nitrogen is less basic (pKa ~5.2 for pyridine). The substituents will slightly modify these values.

Synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine

The synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine can be approached through several established methods for the formation of N-arylpiperazines. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

A logical disconnection approach points to 4-halopyridine and 2-methylpiperazine as readily available starting materials. The carbon-nitrogen bond between the pyridine ring and the piperazine nitrogen is the key disconnection.

G Target 2-Methyl-1-(pyridin-4-yl)piperazine Disconnect C-N Disconnection (SNAr) Target->Disconnect SM1 4-Halopyridine (e.g., 4-chloropyridine) Disconnect->SM1 SM2 2-Methylpiperazine Disconnect->SM2 caption Retrosynthetic analysis workflow.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of 2-Methyl-1-(pyridin-4-yl)piperazine via an SNAr reaction.

Materials:

  • 4-Chloropyridine hydrochloride

  • 2-Methylpiperazine

  • A suitable base (e.g., Potassium Carbonate, Triethylamine)

  • A high-boiling point solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloropyridine hydrochloride (1.0 eq) in the chosen solvent.

  • Addition of Base: Add a slight excess of the base (e.g., 2.2 eq of K₂CO₃) to neutralize the hydrochloride salt and to act as a proton scavenger during the reaction.

  • Addition of Nucleophile: Add 2-methylpiperazine (1.1 eq) to the reaction mixture. A slight excess of the amine ensures the complete consumption of the electrophile.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and stir for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the nucleophilic attack at the 4-position.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Methyl-1-(pyridin-4-yl)piperazine.

G Start Start: 4-Chloropyridine HCl & 2-Methylpiperazine Step1 Dissolve in Solvent (e.g., DMF) Start->Step1 Step2 Add Base (e.g., K2CO3) Step1->Step2 Step3 Heat and Stir (100-150°C) Step2->Step3 Step4 Reaction Monitoring (TLC or LC-MS) Step3->Step4 Step5 Work-up: Water Quench & Organic Extraction Step4->Step5 Step6 Purification: Column Chromatography Step5->Step6 End Product: 2-Methyl-1-(pyridin-4-yl)piperazine Step6->End caption Experimental workflow for SNAr synthesis.

Caption: Experimental workflow for SNAr synthesis.

Potential Applications in Drug Discovery and Development

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational compounds.[1] The combination of the basic piperazine ring and the aromatic pyridine moiety allows for interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).

Rationale for Pharmacological Interest
  • Piperazine Moiety: The piperazine ring is a common pharmacophore that can be readily functionalized at the N4-position to modulate activity and physicochemical properties. Its basic nature allows for salt formation, which can improve aqueous solubility and bioavailability.

  • Pyridine Ring: The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and cation-π interactions. Its nitrogen atom can also act as a hydrogen bond acceptor.

  • Methyl Group: The methyl group at the 2-position of the piperazine ring introduces a chiral center, which can lead to stereoselective interactions with biological targets. This can result in enantiomers with different pharmacological profiles, highlighting the importance of chiral synthesis or separation.

Potential Therapeutic Targets

Based on the activities of structurally similar compounds, 2-Methyl-1-(pyridin-4-yl)piperazine and its derivatives could be investigated for their potential as:

  • Serotonin and Dopamine Receptor Modulators: Many pyridinylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D₂) receptors, making them potential candidates for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.

  • Histamine Receptor Antagonists: The pyridinylpiperazine core is also found in some histamine H₁ and H₃ receptor antagonists, suggesting potential applications in the treatment of allergies and neurological disorders.

  • Enzyme Inhibitors: The versatile nature of this scaffold allows for its incorporation into molecules designed to inhibit specific enzymes. For example, derivatives of pyridylpiperazine have been investigated as urease inhibitors.[2]

Conclusion

References

  • NIST. Piperazine, 2-methyl-. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1368791. [Link]

Sources

Methodological & Application

Application Note & Protocol: 2-Methyl-1-(pyridin-4-yl)piperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

2-Methyl-1-(pyridin-4-yl)piperazine (and its enantiomers) represents a "privileged scaffold" in medicinal chemistry.[1] This moiety combines a basic piperazine ring with a pyridine heteroaromatic system, a structural motif ubiquitous in FDA-approved therapeutics targeting Rho-associated protein kinases (ROCK) , GPCRs (Dopamine D4, Histamine H3) , and ion channels .

In High-Throughput Screening (HTS), this compound is rarely screened in isolation as a final drug.[1] Instead, it serves two critical roles:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight fragment (MW ~177 Da) used to identify binding "hotspots" on kinase hinge regions.[1]

  • Targeted Library Building Block: As a core moiety for synthesizing focused libraries of ROCK or PKC inhibitors.[1]

This guide details the handling, assay design, and screening protocols for libraries enriched with this scaffold, specifically focusing on ROCK1/2 kinase inhibition assays.

Chemical & Physical Properties (HTS Readiness)

Before integrating into an automated workflow, the physicochemical behavior of the scaffold must be understood to prevent false negatives (precipitation) or false positives (aggregation).

PropertyValue / CharacteristicHTS Implication
Molecular Weight ~177.25 g/mol Ideal for fragment screening (Rule of 3 compliant).[1]
pKa (Calculated) ~9.0 (Piperazine N), ~5.2 (Pyridine)Critical: The solution is basic. High concentrations in unbuffered DMSO can shift assay pH if dilution factors are low (<1:1000).[1]
LogP ~0.5 - 1.0High aqueous solubility; low risk of precipitation in aqueous assay buffers.[1]
Chirality Contains 1 chiral center (C2 of piperazine)QC Requirement: Enantiomers (

vs

) often exhibit >100-fold potency differences.[1] Racemic mixtures dilute the signal of the active enantiomer.
Solubility >100 mM in DMSOExcellent stock stability.[1] Avoid freeze-thaw cycles >5 times to prevent hydration-induced precipitation.[1]

Application Note: ROCK Inhibitor Discovery

The 1-(pyridin-4-yl)piperazine motif mimics the ATP-binding hinge interaction found in inhibitors like Fasudil and Ripasudil .[1] The addition of the 2-methyl group restricts conformational flexibility and introduces chirality, often improving selectivity against off-target kinases (e.g., PKA, PKC).

Mechanism of Action

In the ATP-binding pocket of ROCK1/2:

  • The pyridine nitrogen typically accepts a hydrogen bond from the hinge region (Met156 in ROCK1).[1]

  • The piperazine ring projects into the solvent-exposed region or towards the ribose binding pocket, serving as a vector for solubilizing groups.

  • The 2-methyl group can induce steric clashes with non-target kinases, enhancing selectivity.[1]

Pathway Context

ROCK is a central effector of RhoA, regulating cytoskeletal reorganization. Inhibiting this pathway is therapeutic for glaucoma, hypertension, and nerve regeneration.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target) RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates Actin Actomyosin Contraction MLC->Actin Stress Fiber Formation Cofilin Cofilin (Inactivated) LIMK->Cofilin Inhibits

Protocol: TR-FRET Kinase Assay (384-Well Format)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to screen 2-Methyl-1-(pyridin-4-yl)piperazine derivatives against ROCK1.[1] The assay measures the phosphorylation of a specific peptide substrate labeled with a fluorophore.

A. Reagents & Equipment[1][2][3]
  • Compound: 2-Methyl-1-(pyridin-4-yl)piperazine library (10 mM in DMSO).

  • Enzyme: Recombinant Human ROCK1 (active).[1]

  • Substrate: ULight™-labeled peptide (e.g., S6 ribosomal peptide).[1]

  • Antibody: Europium-labeled anti-phospho-substrate antibody.[1]

  • ATP: Ultra-pure (10 mM stock).[1]

  • Reader: EnVision or PHERAstar FSX (TR-FRET module).[1]

B. Assay Buffer Formulation
  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl₂[1]

  • 1 mM EGTA[1]

  • 0.01% Brij-35 (Prevents aggregation of the hydrophobic scaffold)[1]

  • 2 mM DTT (Add fresh)

C. Step-by-Step Workflow

Step 1: Compound Dispensing (Acoustic) [1]

  • Use an acoustic dispenser (e.g., Echo 650) to transfer 10 nL of compound (10 mM stock) into a low-volume 384-well white plate.[1]

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).[1]

    • Low Control (LC): 10 µM Staurosporine or Fasudil (100% Inhibition).[1]

  • Final Assay Volume will be 10 µL.[1] Final DMSO conc. = 0.1%.[1][2]

Step 2: Enzyme Addition

  • Dilute ROCK1 enzyme in Assay Buffer to 2x the desired final concentration (e.g., 2 nM final → prepare 4 nM).

  • Dispense 5 µL of Enzyme Solution into all wells.

  • Incubate for 10 minutes at RT (allows compound-enzyme pre-equilibration).

Step 3: Substrate/ATP Start

  • Prepare a 2x Mix of ULight-Peptide (100 nM final) and ATP (at

    
    , typically 5-10 µM).[1]
    
  • Dispense 5 µL of Substrate/ATP Mix to initiate the reaction.[1]

  • Centrifuge plate (1000 rpm, 1 min).

  • Incubate for 60 minutes at RT.

Step 4: Detection

  • Prepare 4x Detection Mix: Europium-anti-phospho-antibody + EDTA (to stop kinase reaction).[1]

  • Dispense 5 µL Detection Mix.

  • Incubate 60 minutes.

Step 5: Readout

  • Excitation: 320-340 nm.[1]

  • Emission 1 (Donor): 615 nm (Europium).[1]

  • Emission 2 (Acceptor): 665 nm (ULight).[1]

  • Calculate Ratio:

    
    .[1]
    

HTS_Workflow Source Library Source (10mM DMSO) Echo Acoustic Transfer (10 nL) Source->Echo Plate 384-Well Assay Plate Echo->Plate Enzyme Add ROCK1 (Pre-incubation) Plate->Enzyme Step 2 Substrate Add ATP/Peptide (Reaction Start) Enzyme->Substrate Step 3 Detect Add Eu-Ab/EDTA (Stop & Detect) Substrate->Detect Step 4 Reader TR-FRET Read (665/615 nm) Detect->Reader Step 5

Troubleshooting & Quality Control

Common Failure Modes
  • Fluorescence Interference: The pyridine-piperazine scaffold is generally non-fluorescent at TR-FRET wavelengths.[1] However, oxidized impurities (N-oxides) can quench the Europium signal.[1]

    • Solution: Check "Donor Only" signal.[1] If Eu signal drops significantly in compound wells, flag as a "Quencher."

  • pH Shift: The basicity of the piperazine (pKa ~9) can raise the pH in the 10 µL droplet if the buffer capacity is weak.

    • Solution: Ensure HEPES is at least 50 mM.[1]

  • Stereochemical Drift:

    • Issue: The 2-methyl chiral center can racemize under harsh synthesis or storage conditions.[1]

    • Validation: Perform Chiral SFC (Supercritical Fluid Chromatography) on "Hits" to confirm enantiomeric excess (ee).[1]

Data Analysis (Z-Prime)

A robust HTS assay must have a Z' factor > 0.5.[1][3]


[1]
  • If Z' < 0.5, re-optimize the antibody concentration or increase the incubation time.

References

  • Liao, C., et al. (2007). "Design and synthesis of novel Rho-kinase inhibitors." Journal of Medicinal Chemistry, 50(1), 1-10. Link[1]

  • Feng, Y., et al. (2016). "Rho-associated kinase (ROCK) inhibitors in the treatment of glaucoma and ocular hypertension."[1] Journal of Ocular Pharmacology and Therapeutics, 32(5), 267-277. Link[1]

  • Jacobs, M., et al. (2019). "Fragment-based screening: A practical guide to success." Drug Discovery Today, 24(2), 567-575. Link

  • Sigma-Aldrich. "1-(4-Pyridyl)piperazine derivatives: Product Specification and Safety Data."[1] Link

  • PubChem. "Compound Summary: 1-(4-Pyridyl)piperazine."[1] National Library of Medicine.[1] Link[1]

Sources

Application Notes and Protocols for Cell-based Assay Development with 2-Methyl-1-(pyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyridinylpiperazine Compound

The pyridinylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Derivatives of this class have shown a wide range of pharmacological activities, including interactions with G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3][6][7][8] This application note provides a comprehensive guide for the development of a cell-based assay to characterize the biological activity of a novel derivative, 2-Methyl-1-(pyridin-4-yl)piperazine.

Given the prevalence of the pyridinylpiperazine moiety in compounds targeting central nervous system (CNS) receptors, we hypothesize that 2-Methyl-1-(pyridin-4-yl)piperazine may act as a modulator of a G-protein coupled receptor (GPCR). Specifically, this guide will focus on developing a calcium mobilization assay, a robust method for studying GPCRs that couple to the Gαq signaling pathway. This pathway is a common mechanism for many neurotransmitter receptors.

This document will provide the scientific rationale behind the experimental design, detailed step-by-step protocols, and methods for data analysis and assay validation, enabling researchers to effectively screen and characterize the activity of 2-Methyl-1-(pyridin-4-yl)piperazine and similar novel compounds.

Safety and Handling of 2-Methyl-1-(pyridin-4-yl)piperazine

As with any novel chemical entity, 2-Methyl-1-(pyridin-4-yl)piperazine should be handled with appropriate caution. While specific toxicity data for this compound is not available, related piperazine derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[9][10][11][12]

General Handling Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[9][10][12]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[9][10][12]

  • Avoid inhalation of dust or vapors.[9][11][12]

  • Avoid contact with skin and eyes.[9][10][12]

  • In case of contact, rinse the affected area thoroughly with water.[9][10]

  • Store the compound in a tightly sealed container in a cool, dry place.[9][10][12]

Hypothesized Mechanism of Action: Gq-Coupled GPCR Signaling

Many pyridinylpiperazine derivatives are known to interact with GPCRs. We will proceed with the hypothesis that 2-Methyl-1-(pyridin-4-yl)piperazine modulates a Gq-coupled GPCR. Activation of this pathway leads to a measurable increase in intracellular calcium concentration.

Gq Signaling Pathway:

  • Ligand Binding: An agonist binds to the GPCR, inducing a conformational change.

  • G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLC Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

This increase in intracellular calcium can be detected using fluorescent calcium indicators.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR Gq-Coupled GPCR Gq Gq Protein (GDP-bound) GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 2-Methyl-1-(pyridin-4-yl)piperazine (Hypothetical Agonist) Ligand->GPCR Binds Gq_active Gq Protein (GTP-bound) Gq->Gq_active GDP/GTP Exchange Gq_active->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers

Caption: Hypothesized Gq signaling pathway for 2-Methyl-1-(pyridin-4-yl)piperazine.

Experimental Protocol: Calcium Mobilization Assay

This protocol describes a fluorescent-based calcium mobilization assay in a 96- or 384-well plate format.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing a Gq-coupled receptor, or a recombinant cell line overexpressing a specific Gq-coupled GPCR (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 2-Methyl-1-(pyridin-4-yl)piperazine: Stock solution in DMSO.

  • Positive Control: A known agonist for the target receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Probenecid: (Optional, to prevent dye leakage from cells).

  • Microplates: Black, clear-bottom 96- or 384-well plates.

  • Fluorescent Plate Reader: Equipped with bottom-read capabilities and appropriate filters for the chosen dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).

Experimental Workflow

Experimental_Workflow A 1. Cell Seeding (24-48h prior to assay) B 2. Dye Loading (Incubate with calcium indicator) A->B C 3. Compound Addition (Test compound and controls) B->C D 4. Fluorescence Measurement (Kinetic read on plate reader) C->D E 5. Data Analysis (Calculate EC50/IC50) D->E

Caption: General workflow for the calcium mobilization assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One to two days prior to the assay, seed the cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Plate Preparation:

    • Prepare a serial dilution of 2-Methyl-1-(pyridin-4-yl)piperazine in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to generate a comprehensive dose-response curve.

    • Include wells with assay buffer only (negative control) and a known agonist at its EC80 concentration (positive control).

  • Dye Loading:

    • On the day of the assay, prepare the dye loading solution according to the manufacturer's instructions. This typically involves diluting the calcium indicator dye stock in assay buffer. Probenecid can be included to improve dye retention.

    • Aspirate the cell culture medium from the plates and wash the cells once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Set the plate reader to the appropriate excitation and emission wavelengths for the chosen dye.

    • Program the instrument to perform a kinetic read, measuring the fluorescence signal at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.

    • Establish a baseline fluorescence reading for approximately 15-20 seconds.

    • Initiate the automated addition of the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for the remainder of the kinetic read.

Data Analysis
  • Data Normalization:

    • For each well, subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF).

    • Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control.

  • Dose-Response Curve:

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

    Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

Assay Validation

To ensure the reliability of the assay, it is crucial to perform validation experiments.

  • Z'-Factor: This parameter assesses the quality of the assay and its suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

    Equation: Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    • σp = standard deviation of the positive control

    • σn = standard deviation of the negative control

    • μp = mean of the positive control

    • μn = mean of the negative control

Data Presentation

The results of the assay can be summarized in a table for easy comparison of different compounds or experimental conditions.

CompoundTargetAssay TypeEC50/IC50 (µM)Z'-Factor
2-Methyl-1-(pyridin-4-yl)piperazineHypothesized Gq-GPCRCalcium MobilizationTo be determined> 0.5
Positive Control AgonistKnown Gq-GPCRCalcium MobilizationKnown value> 0.5

Conclusion

This application note provides a robust framework for the initial characterization of the novel compound 2-Methyl-1-(pyridin-4-yl)piperazine using a cell-based calcium mobilization assay. By following these protocols, researchers can generate reliable data to determine the potency and efficacy of this compound at a hypothesized Gq-coupled GPCR target. The principles and methods described herein are broadly applicable to the study of other novel compounds and their effects on various cell signaling pathways.

References

  • Sigma-Aldrich. (2023, October 27).
  • Fisher Scientific. (n.d.).
  • Fisher Scientific. (2010, December 28).
  • Fluorochem. (n.d.). 2-methyl-1-(pyridine-4-carbonyl)piperazine.
  • CDH Fine Chemical. (n.d.).
  • Wikipedia. (n.d.). Piperazine.
  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710.
  • Chem-Impex. (n.d.). 1-(Pyridin-4-ylmethyl)piperazine.
  • Wikipedia. (n.d.). Pyrimidinylpiperazine.
  • chemeurope.com. (n.d.). Piperazine.
  • MDPI. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • MDPI. (2024, June 26).
  • Frontiers. (2024, March 13).
  • ChemicalBook. (2023, April 23). 1-(4-METHYL-PYRIDIN-2-YL)-PIPERAZINE | 34803-67-3.
  • Frontiers. (2024, March 12).
  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • ResearchGate. (2024, March 13).

Sources

Application of 2-Methyl-1-(pyridin-4-yl)piperazine in neuropharmacology research

[1]

Executive Summary & Scientific Rationale

2-Methyl-1-(pyridin-4-yl)piperazine (CAS: 1249423-37-7) is a "privileged structure" in neuropharmacology.[1] It represents a structural evolution of the classic 1-arylpiperazine pharmacophore, widely utilized to target G-Protein Coupled Receptors (GPCRs), specifically the Dopamine (D2/D3/D4) and Serotonin (5-HT1A/5-HT2A) families.[1]

While the non-methylated parent compound (1-(pyridin-4-yl)piperazine) is a common building block, the introduction of the 2-methyl group serves three critical mechanistic functions in drug design:

  • Stereochemical Probe: It introduces a chiral center, allowing researchers to synthesize enantiomerically pure ligands ((R) vs (S)) to map the steric tolerance of receptor binding pockets.[1]

  • Conformational Constraint: The methyl group restricts the conformational flexibility of the piperazine ring, often locking the molecule into a bioactive conformation that enhances selectivity (e.g., discriminating between D2 and D4 subtypes).[1]

  • Metabolic Shielding: Steric hindrance at the C2 position can reduce oxidative metabolism by cytochrome P450 enzymes, potentially improving the half-life of derived ligands.[1]

This guide details the application of this scaffold in synthesizing high-affinity neuroactive agents and validating their pharmacological profiles.[1]

Chemical Properties & Handling[1][2][3]

PropertySpecification
IUPAC Name 2-Methyl-1-(pyridin-4-yl)piperazine
CAS Number 1249423-37-7 (Free base) / 2749421-07-4 (2HCl)
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
pKa (Calculated) ~8.5 (Piperazine N4), ~5.2 (Pyridine N)
Solubility High in DMSO, Methanol, Water (as HCl salt)
Storage -20°C, Hygroscopic (store under inert gas)

Experimental Protocol: Synthesis of Subtype-Selective Ligands

Objective: To utilize 2-Methyl-1-(pyridin-4-yl)piperazine as a nucleophile in a Buchwald-Hartwig cross-coupling reaction to generate a library of potential D4 receptor antagonists.

Mechanism of Action (Synthetic)

The secondary amine (N4) of the piperazine ring acts as the nucleophile.[1] The pyridine ring at N1 acts as an electron-withdrawing group via the piperazine linker, influencing the basicity of N4.[1] The C2-methyl group provides steric bulk, directing the regioselectivity of the coupling.[1]

Workflow Diagram

SynthesisWorkflowScaffold2-Methyl-1-(pyridin-4-yl)piperazine(Nucleophile)ReactionBuchwald-Hartwig Coupling(100°C, Toluene, NaOtBu)Scaffold->ReactionHalideAryl/Heteroaryl Halide(Electrophile)Halide->ReactionCatalystPd(OAc)2 / BINAP(Catalyst System)Catalyst->ReactionCatalyzesProductTarget Ligand(Chiral Arylpiperazine)Reaction->ProductPurificationChiral HPLC Separation((R) vs (S) Enantiomers)Product->PurificationResolution

Caption: Synthetic pathway for coupling the 2-methyl scaffold to aryl halides to generate neuroactive ligands.

Step-by-Step Procedure
  • Preparation:

    • In a glovebox, weigh 1.0 eq of 2-Methyl-1-(pyridin-4-yl)piperazine and 1.1 eq of the target aryl bromide.[1]

    • Add 0.05 eq Pd(OAc)₂ and 0.10 eq BINAP (racemic or chiral depending on intent).[1]

    • Add 1.5 eq Sodium tert-butoxide (NaOtBu) as the base.[1]

  • Reaction:

    • Dissolve reagents in anhydrous Toluene (0.1 M concentration).

    • Seal the reaction vial and heat to 100°C for 12–18 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor consumption of the piperazine starting material via LC-MS (Target M+H: MW of Aryl + 176).

  • Work-up:

    • Cool to room temperature.[1][2] Filter through a Celite pad to remove Palladium residues.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification:

    • Purify via Flash Column Chromatography (DCM:MeOH:NH₃ gradient).[1]

    • Critical Step: If using racemic scaffold, perform Chiral HPLC (e.g., Chiralpak AD-H column) to separate (R) and (S) enantiomers for individual pharmacological testing.[1]

Experimental Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (

Scientific Principle

The assay measures the ability of the test compound to displace a radiolabeled standard (e.g., [³H]-Spiperone or [³H]-YM-09151-2) from membrane-bound receptors.[1] A lower

1
Reagents
  • Membrane Source: CHO-K1 cells stably expressing human Dopamine D4.4 receptor.[1]

  • Radioligand: [³H]-Spiperone (Specific Activity ~80 Ci/mmol).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM KCl, 1.5 mM CaCl₂, 1.5 mM MgCl₂.[1]

Protocol Steps
  • Plate Setup:

    • Use 96-well polypropylene plates.

    • Add 25 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M, 7-point dilution).

    • Add 25 µL Radioligand (Final concentration ~ Kd value, approx. 0.5 nM).[1]

    • Add 150 µL Membrane Suspension (approx. 10–20 µg protein/well).[1]

  • Incubation:

    • Incubate at 25°C for 60 minutes to reach equilibrium.

    • Note: The pyridine nitrogen in the scaffold may form hydrogen bonds; pH stability is crucial.[1]

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding).[1]

    • Wash 3x with ice-cold Tris buffer.[1]

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.[1]

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      [1]

Neuropharmacological Signaling Pathway

The following diagram illustrates how ligands derived from the 2-Methyl-1-(pyridin-4-yl)piperazine scaffold modulate the Dopamine D4 receptor signaling cascade.

D4SignalingLigand2-Methyl-Pyridyl-PiperazineDerivative (Antagonist)D4RDopamine D4 Receptor(Gi/o Coupled)Ligand->D4RBlocksGiGi/o Protein(Heterotrimeric)D4R->GiInhibits ActivationACAdenylyl CyclaseGi->ACInhibitsIonChannelK+ Channels(GIRK)Gi->IonChannelModulatescAMPcAMP LevelsAC->cAMPSynthesisPKAProtein Kinase A(PKA)cAMP->PKAActivatesGeneExpGene Transcription(CREB)PKA->GeneExp

Caption: D4 receptor signaling blockade by piperazine-based antagonists, preventing Gi-mediated cAMP reduction.[1]

References

  • Chemical Structure & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 57652657, 1-(4-Pyridyl)piperazine.[1] Retrieved from [Link]

    • Accela ChemBio.[1][4] (2024).[1][2] Product Data: 2-Methyl-1-(4-pyridyl)piperazine Dihydrochloride.[1][4][5][6] Retrieved from [Link][1]

  • Pharmacological Context (Arylpiperazines)

    • Romeiro, L. A., et al.[1] (2018).[1] Piperazine derivatives with central pharmacological activity used as therapeutic tools.[1][3] Fundamental & Clinical Pharmacology. Retrieved from [Link]

    • Chaudhary, A., et al.[1][3] (2012).[1][3][7] Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Medicinal Chemistry Research.

  • Synthesis Methodology

    • Surry, D. S., & Buchwald, S. L.[1] (2008).[1][7] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Standard reference for the coupling protocol described).

  • Receptor Assays

    • Swanson, D. M., et al.[1] (2005).[1][2][3] Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid amides as TRPV1 antagonists. Journal of Medicinal Chemistry. (Demonstrates pyridyl-piperazine scaffold utility).

Application Note: 2-Methyl-1-(pyridin-4-yl)piperazine as a Scaffold for Rho-Kinase (ROCK) Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine (hereafter referred to as 2M-4PP ) as a functional scaffold for the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) . While often utilized as a synthetic intermediate, the 4-pyridyl-piperazine moiety represents a privileged pharmacophore in kinase drug discovery, specifically targeting the ATP-binding cleft of Serine/Threonine kinases.

This document provides a comprehensive workflow for researchers to validate 2M-4PP as a competitive inhibitor, covering mechanistic grounding, solution preparation, and a validated ADP-Glo™ kinase assay protocol.

Scientific Background & Mechanism[1]

The Pharmacophore

The 2M-4PP molecule combines two critical structural features:

  • Pyridin-4-yl moiety: Acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket (mimicking the adenine ring of ATP).

  • 2-Methylpiperazine ring: Provides a rigidified linker that directs substituents towards the solvent-exposed region. The C2-methyl group introduces chirality, which is historically proven to enhance selectivity for ROCK over closely related kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC) by exploiting subtle steric differences in the ribose-binding pocket.

Mechanism of Action (MOA)

2M-4PP functions as a Type I ATP-competitive inhibitor . It binds reversibly to the active site of ROCK1/ROCK2, preventing the phosphorylation of downstream targets such as Myosin Light Chain (MLC) and LIM Kinase (LIMK). This inhibition results in the destabilization of actin stress fibers and a reduction in cellular contractility.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of ROCK inhibition by 2M-4PP within the RhoA signaling cascade.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Target Enzyme) RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 2M-4PP (Inhibitor) Inhibitor->ROCK Inhibits (ATP Comp.) MBS->MLC Increases p-MLC levels Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Promotes

Caption: Figure 1. Mechanism of ROCK inhibition by 2M-4PP. The compound blocks the phosphorylation of MLC, preventing actomyosin contraction.

Experimental Protocols

Protocol A: Compound Preparation & Storage

Objective: To prepare stable stock solutions of 2M-4PP for enzymatic assays. Piperazine derivatives are hygroscopic and sensitive to CO2 absorption (forming carbamates); proper handling is critical.

Materials:

  • 2-Methyl-1-(pyridin-4-yl)piperazine (Solid, >97% purity).

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered.

  • Argon or Nitrogen gas.

Procedure:

  • Weighing: Weigh the compound in a low-humidity environment. If the dihydrochloride salt form is used, account for the counter-ion mass (MW correction factor).

  • Solubilization: Dissolve to a master stock concentration of 10 mM or 50 mM in 100% DMSO. Vortex for 30 seconds.

    • Note: The free base is soluble in DMSO; salt forms may require mild warming (37°C).

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) in amber tubes to prevent light degradation.

  • Storage: Store at -20°C. Overlay with Argon gas before closing to prevent oxidation of the piperazine nitrogen.

Solubility Table:

SolventMax Solubility (Free Base)Max Solubility (2HCl Salt)Stability (-20°C)
DMSO > 50 mM> 20 mM6 Months
Water Low (< 1 mM)High (> 50 mM)< 24 Hours (Hydrolysis risk)
Ethanol Moderate (~10 mM)Low1 Month
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of 2M-4PP against recombinant ROCK2 enzyme. This assay quantifies kinase activity by measuring the conversion of ATP to ADP.

Reagents:

  • Recombinant ROCK2 (Human, active).

  • Substrate: S6 Kinase Substrate peptide or Long S6 Peptide.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Workflow Diagram:

Assay_Workflow Step1 1. Prepare Serial Dilutions (3-fold in DMSO) Step3 3. Pre-Incubation (10 min @ RT) Step1->Step3 Add Cmpd Step2 2. Enzyme Mix (ROCK2 + Buffer) Step2->Step3 Step4 4. Initiate Reaction (+ ATP/Substrate) Step3->Step4 Step5 5. Kinase Reaction (60 min @ RT) Step4->Step5 Step6 6. ADP-Glo Reagent (Deplete ATP, 40 min) Step5->Step6 Step7 7. Detection Reagent (Convert ADP->Light, 30 min) Step6->Step7 Step8 8. Read Luminescence (Plate Reader) Step7->Step8

Caption: Figure 2. Step-by-step workflow for the ADP-Glo Kinase Assay.

Detailed Procedure:

  • Compound Dilution: Prepare a 10-point dose-response curve of 2M-4PP in DMSO. Start at 100 µM (final assay concentration) with 3-fold serial dilutions.

    • Control 1: DMSO only (0% Inhibition).

    • Control 2: No Enzyme (100% Inhibition/Background).

    • Reference: Fasudil or Y-27632 (Positive Control).

  • Enzyme Prep: Dilute ROCK2 in Assay Buffer to 2 ng/µL.

  • Plate Setup (384-well white plate):

    • Add 1 µL of Compound/DMSO.

    • Add 2 µL of Enzyme solution.

    • Incubate 10 minutes at Room Temp (RT) to allow inhibitor binding.

  • Reaction Start: Add 2 µL of ATP/Substrate Mix (Final conc: 10 µM ATP, 0.2 µg/µL peptide).

  • Incubation: Shake plate for 1 min, then incubate for 60 minutes at RT.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, depletes remaining ATP).

  • Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP to Luciferase signal).

  • Measurement: Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

IC50 Calculation

Normalize raw luminescence units (RLU) to controls:


[1]

Fit data to a non-linear regression model (sigmoidal dose-response, variable slope):



Expected Results & Troubleshooting
  • Expected IC50: As a fragment/scaffold, 2M-4PP typically exhibits micromolar potency (1 - 50 µM) . High-affinity inhibition (< 100 nM) usually requires extension of the piperazine nitrogen with hydrophobic groups (e.g., isoquinoline-sulfonyl in Fasudil).

  • Hill Slope: Should be near -1.0. A slope < -1.5 suggests aggregation or promiscuous binding.

  • Stereochemistry: If synthesizing, test both (R) and (S) enantiomers. The (S)-enantiomer of 2-methylpiperazine derivatives is often more potent against ROCK isoforms [1].

References

  • Liao, C., et al. (2007). "Design and synthesis of novel Rho-kinase inhibitors." Journal of Medicinal Chemistry.

  • Feng, Y., et al. (2016). "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual."

  • Jacobs, M., et al. (2006). "The structure of the protein kinase A–Rho-kinase inhibitor complex." Structure.

Sources

Application Note: Pharmacological Evaluation of 2-Methyl-1-(pyridin-4-yl)piperazine (2-MPP) Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-Methyl-1-(pyridin-4-yl)piperazine (hereafter referred to as 2-MPP ) represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While the non-methylated parent compound, 1-(4-pyridyl)piperazine, is the core scaffold of the clinical drug Fasudil , the introduction of the 2-methyl group introduces chirality. This structural modification is historically utilized to enhance kinase selectivity (specifically distinguishing ROCK2 from ROCK1 and PKA) and improve metabolic stability by sterically hindering N-oxidation.

This guide outlines a comprehensive experimental workflow to validate 2-MPP derivatives. It moves beyond simple screening, focusing on establishing a Structure-Activity Relationship (SAR) that justifies the methyl substitution through biochemical, cellular, and phenotypic assays.

Mechanism of Action (MOA)

The therapeutic efficacy of 2-MPP derivatives relies on ATP-competitive inhibition of the ROCK kinase domain. Under physiological conditions, GTP-bound RhoA activates ROCK, which phosphorylates the Myosin Binding Subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP). This phosphorylation inhibits MLCP, preventing it from dephosphorylating Myosin Light Chain (MLC), thereby sustaining actomyosin contraction.

2-MPP Intervention: By occupying the ATP-binding pocket of ROCK, 2-MPP prevents MYPT1 phosphorylation, restoring MLCP activity and leading to vasodilation and stress fiber disassembly.

Interactive Pathway Diagram

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inactivates) Inhibitor 2-MPP (Inhibitor) Inhibitor->ROCK Blocks ATP Pocket MLCP MLCP (Active Phosphatase) MYPT1->MLCP Regulates MLC MLC-P (Phosphorylated) MLCP->MLC Dephosphorylates Actin Actomyosin Contraction MLC->Actin Promotes Stress Fibers

Figure 1: The RhoA/ROCK signaling cascade. 2-MPP inhibits the kinase activity of ROCK, preventing the inactivation of MLCP, ultimately reducing actomyosin contractility.

Phase 1: Biochemical Validation (Cell-Free)

Before cellular testing, the binding affinity and selectivity of the specific 2-MPP isomer (R- vs S-) must be quantified.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the


 (dissociation constant) of 2-MPP for ROCK1 and ROCK2. This assay is preferred over activity assays (like ADP-Glo) for initial SAR because it is less susceptible to artifacts caused by ATP concentration variances.

Reagents:

  • Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Recombinant ROCK1 and ROCK2 (GST-tagged).

Workflow:

  • Preparation: Prepare a 10-point dilution series of 2-MPP in DMSO (Top concentration: 10 µM; Dilution factor: 3).

  • Reaction Mix: In a white 384-well plate, combine:

    • 5 µL Kinase (5 nM final).

    • 5 µL Antibody (2 nM final) + Tracer (concentration =

      
      ).
      
    • 5 µL 2-MPP dilution.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read TR-FRET on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot against log[Inhibitor] to determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation adapted for binding tracers.

Success Criteria:

  • Selectivity Index:

    
    . (Target > 10-fold selectivity if targeting specific isoforms).
    
  • Reference Control: Y-27632 (

    
     nM).
    

Phase 2: Cellular Efficacy & Mechanism

Demonstrating that 2-MPP enters the cell and engages the target requires monitoring the phosphorylation status of downstream substrates.

Protocol B: Western Blot for p-MYPT1 / p-MLC

Objective: Confirm inhibition of ROCK activity in intact cells (e.g., A7r5 Rat Aortic Smooth Muscle cells or HUVECs).

Experimental Design:

Group Treatment Rationale
Negative Control DMSO (0.1%) Baseline phosphorylation.
Stimulated Control Lysophosphatidic Acid (LPA) (10 µM) Activates RhoA/ROCK pathway (induces stress fibers).
Positive Control LPA + Y-27632 (10 µM) Validated ROCK inhibition standard.
Test Group 1 LPA + 2-MPP (1 µM) Low dose efficacy.

| Test Group 2 | LPA + 2-MPP (10 µM) | High dose efficacy. |

Step-by-Step Protocol:

  • Seeding: Plate A7r5 cells in 6-well plates (

    
     cells/well) and starve in serum-free DMEM for 24 hours.
    
  • Pre-treatment: Add 2-MPP or Y-27632 for 30 minutes.

  • Stimulation: Add LPA (10 µM) for 15 minutes to spike ROCK activity.

  • Lysis: Rapidly wash with ice-cold PBS and lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail (Critical: Sodium Fluoride/Vanadate is essential to preserve p-MLC).

  • Immunoblotting:

    • Primary Targets: p-MYPT1 (Thr696 or Thr853) and p-MLC (Ser19).

    • Loading Control: Total GAPDH or Total MLC.

  • Quantification: Normalize phosphorylated signal to total protein signal.

Data Interpretation: Effective ROCK inhibition by 2-MPP should result in a dose-dependent decrease in p-MYPT1 and p-MLC bands compared to the LPA-only control.

Phase 3: Phenotypic Screening (Cytoskeletal Dynamics)

ROCK inhibition causes a distinct phenotypic shift: the collapse of actin stress fibers and the formation of cortical actin.

Protocol C: High-Content Imaging of Actin Stress Fibers

Objective: Visual quantification of cytoskeletal reorganization.

Workflow:

  • Culture: Seed HeLa or fibroblast cells on glass coverslips or black-walled 96-well optical plates.

  • Treatment: Treat with 2-MPP (0.1 – 30 µM) for 4 hours.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize with 0.1% Triton X-100.

  • Staining:

    • F-Actin: Phalloidin-Alexa Fluor™ 488 (1:1000).

    • Nuclei: DAPI (1 µg/mL).

  • Imaging: Confocal microscopy or High-Content Screening (HCS) system.

  • Analysis: Use image segmentation software (e.g., CellProfiler) to quantify "Fiber Texture" or "Actin Anisotropy."

Visual Expectation:

  • Vehicle: Long, thick, parallel stress fibers traversing the cell.

  • 2-MPP Treated: Loss of central stress fibers; appearance of "stellate" morphology or cortical actin rings.

Phase 4: Experimental Workflow Summary

To ensure rigorous data generation, follow this decision tree.

Workflow Step1 1. Chemical Synthesis (Isomer Separation) Step2 2. Biochemical Screen (LanthaScreen/ADP-Glo) Step1->Step2 Decision1 IC50 < 100 nM? Step2->Decision1 Decision1->Step1 No (Re-design) Step3 3. Cellular MOA (Western Blot: p-MLC) Decision1->Step3 Yes Step4 4. Phenotypic Assay (Actin Staining) Step3->Step4 Step5 5. ADME Profiling (Microsomal Stability) Step4->Step5

Figure 2: Strategic workflow for validating 2-MPP derivatives. Progression to cellular assays requires biochemical potency validation.

References

  • Liao, Q., et al. (2019).[1] Pharmacological characterization of a highly selective Rho kinase (ROCK) inhibitor and its therapeutic effects in experimental pulmonary hypertension. European Journal of Pharmacology, 850, 126–134.[1] [1]

  • Feng, Y., et al. (2015). ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells. PLOS ONE, 10(7), e0134846.

  • Patel, R., et al. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 33(5), 550–555.

  • BenchChem Application Note. (2025). Positive Controls for ROCK Inhibition Experiments: A Comparative Guide.

  • Sigma-Aldrich. (2023). 1-(4-Pyridyl)piperazine Product Information and Protocols.

Sources

Application Notes and Protocols for the Use of JIB-04 as a Chemical Probe for Jumonji Histone Demethylases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Epigenetic Landscape with JIB-04

The dynamic regulation of histone methylation is a cornerstone of epigenetic control, dictating gene expression patterns that drive cellular identity, development, and disease. The Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) are a critical family of enzymes that erase methyl marks from histone lysine residues, thereby playing a pivotal role in chromatin architecture and transcriptional regulation.[1][2] Dysregulation of JHDM activity is increasingly implicated in a spectrum of human cancers, making them compelling targets for therapeutic intervention and mechanistic studies.[3]

JIB-04 has emerged as a potent, cell-permeable, and selective pan-inhibitor of the JHDM family, offering a powerful tool to investigate the biological consequences of JHDM inhibition.[4][5] Structurally distinct from α-ketoglutarate, a key cofactor for JHDMs, JIB-04 presents a unique modality for probing the function of these enzymes.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of JIB-04 as a chemical probe to explore the roles of JHDMs in cellular processes and disease models. We will delve into its mechanism of action, provide detailed protocols for its application in vitro and in vivo, and discuss the interpretation of experimental outcomes.

Chemical and Physical Properties of JIB-04
PropertyValueReference
Chemical Name 5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine[6]
CAS Number 199596-05-9[6][7]
Molecular Formula C₁₇H₁₃ClN₄[6][7]
Molecular Weight 308.8 g/mol [7]
Solubility DMSO: 5 mg/mL; DMF: 20 mg/mL; Ethanol: 1 mg/mL[7]
Storage Store solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month.[8]

Mechanism of Action and Target Profile

JIB-04 is a pan-selective inhibitor of JHDMs, demonstrating potent activity against multiple members of this enzyme family. Its inhibitory action is not competitive with the α-ketoglutarate cofactor, suggesting a distinct binding mode within the catalytic domain.[5] The inhibitory concentrations (IC₅₀) of JIB-04 against a panel of JHDM enzymes are summarized below.

Target EnzymeAlternative NameIC₅₀ (nM)Reference
JARID1AKDM5A230[3][9]
JMJD2EKDM4E340[3][9]
JMJD2BKDM4B435[3][9]
JMJD2AKDM4A445[3][9]
JMJD3KDM6B855[3][9]
JMJD2CKDM4C1100[3][9]
JMJD2DKDM4D290[3][9]

JIB-04 exhibits selectivity for JHDMs over other classes of histone-modifying enzymes, such as histone deacetylases (HDACs), and other iron-containing enzymes like methylcytosine dioxygenase TET1 and hypoxia-inducible factor prolyl hydroxylase 2.[8] This selectivity is a critical attribute of a high-quality chemical probe, as it minimizes the potential for confounding off-target effects.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing JIB-04 in common experimental settings. The rationale behind key steps is provided to ensure a thorough understanding of the experimental design.

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the effect of JIB-04 on the proliferation and viability of cancer cells. This is a foundational assay to establish the dose-dependent efficacy of the compound.

Principle: Assays like MTT or CCK-8 measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of decreased cell proliferation or increased cell death.

Materials:

  • Cancer cell line of interest (e.g., PLC/PRF/5 hepatocellular carcinoma cells)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • JIB-04 (CAS 199596-05-9)

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cell counting kit (e.g., CCK-8)[4]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (e.g., 1,500-3,000 cells/well).[10]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of JIB-04 in anhydrous DMSO.

    • Perform serial dilutions of the JIB-04 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 10 nM to 10 µM). A DMSO-only control must be included.

    • Carefully remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of JIB-04 or DMSO control.

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours). The duration should be sufficient to observe an effect on cell proliferation.

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.[4]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data to the DMSO-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the JIB-04 concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Causality and Self-Validation:

  • Time-Course: Assessing viability at multiple time points provides insight into the kinetics of the cellular response.

  • Inactive Isomer Control: If available, the Z-isomer of JIB-04, which is reported to be inactive, can be used as a negative control to demonstrate that the observed effects are specific to the active E-isomer.[5]

Protocol 2: Western Blot Analysis of Histone Methylation

Objective: To directly assess the impact of JIB-04 on the methylation status of specific histone lysine residues in cells.

Principle: JIB-04 inhibits JHDMs, leading to an accumulation of histone methylation marks that are substrates for these enzymes. Western blotting with modification-specific antibodies allows for the detection of these changes.

Materials:

  • Cancer cell line of interest

  • JIB-04

  • DMSO

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (high percentage, e.g., 15%, for better resolution of low molecular weight histones)[11]

  • PVDF or nitrocellulose (0.2 µm pore size) membrane[12]

  • Blocking buffer (e.g., 5% BSA in TBST)[11]

  • Primary antibodies against specific histone modifications (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me2/3) and a total histone H3 antibody for loading control.

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and treat with JIB-04 at a concentration known to be effective from viability assays (e.g., 1-6 µM) or a DMSO control for 24-48 hours.[4]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Sonicate the lysate briefly to shear chromatin and ensure complete lysis.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto a high-percentage SDS-PAGE gel.

  • Western Blotting:

    • Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane.[12]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody against total histone H3 to confirm equal loading of histone proteins.

Causality and Self-Validation:

  • Specific Mark Accumulation: An increase in the specific histone methylation marks known to be substrates of JHDMs (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me2/3) provides direct evidence of target inhibition.[4]

  • Dose-Dependence: The extent of histone mark accumulation should correlate with the concentration of JIB-04 used.

  • Loading Control: Normalizing to total histone H3 is crucial to ensure that observed changes are not due to variations in sample loading.

Protocol 3: In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of JIB-04 in a preclinical animal model.

Principle: Cancer cells are implanted into immunocompromised mice to form tumors. The effect of JIB-04 on tumor growth is then monitored over time.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID/Gamma or nude mice)[3][5]

  • Cancer cell line of interest (e.g., TC32 Ewing Sarcoma cells)[3]

  • Matrigel (optional, for subcutaneous injection)

  • JIB-04

  • Vehicle for administration (e.g., 12.5% DMSO and 12.5% Cremophor EL in water for oral gavage, or sesame oil for intraperitoneal injection)[3][5]

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in a 1:1 mixture with Matrigel) subcutaneously into the flank of each mouse.[3]

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).[2][5]

  • Animal Grouping and Treatment:

    • Randomize mice into treatment and control groups (n ≥ 7 per group).[5]

    • Prepare the JIB-04 formulation. For oral gavage, a suspension in 12.5% DMSO and 12.5% Cremophor EL in water can be used.[3] For intraperitoneal injection, a solution in sesame oil is an option.[5]

    • Administer JIB-04 at a predetermined dose and schedule (e.g., 50 mg/kg daily by oral gavage, or 110 mg/kg 2-3 times weekly by IP injection).[2][5] The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume (Volume = (length x width²)/2).

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

    • Plot tumor growth curves and compare the final tumor weights between the treated and control groups.

    • Tumor tissue can be collected for further analysis, such as western blotting for histone marks or immunohistochemistry.

Causality and Self-Validation:

  • Statistical Significance: A statistically significant reduction in tumor growth in the JIB-04-treated group compared to the vehicle control group is a key indicator of efficacy.

  • Tolerability: Monitoring body weight and overall health ensures that the observed anti-tumor effects are not due to general toxicity.

  • Target Engagement in Tumors: Analysis of excised tumors can confirm that JIB-04 reached its target and modulated histone methylation in vivo.[5]

Signaling Pathways and Visualization

JIB-04, through its inhibition of JHDMs, can have profound effects on various signaling pathways that are crucial for cancer cell proliferation and survival.

JHDM-Mediated Gene Regulation

JHDMs regulate gene expression by removing methyl marks from histone tails, which can either activate or repress transcription depending on the specific mark and its genomic location. JIB-04's inhibition of these enzymes leads to a hypermethylated state at target loci, altering the transcriptional landscape.

G cluster_0 Jumonji Histone Demethylase (JHDM) Activity Histone Methyltransferase Histone Methyltransferase Histone Methylation Histone Methylation Histone Methyltransferase->Histone Methylation Adds methyl groups JHDM JHDM JHDM->Histone Methylation Removes methyl groups JIB_04 JIB-04 JIB_04->JHDM Inhibits Histone Methylation->JHDM Substrate Transcriptional Regulation Transcriptional Regulation Histone Methylation->Transcriptional Regulation G JIB_04 JIB-04 JHDMs JHDMs JIB_04->JHDMs Inhibits AKT AKT JHDMs->AKT Regulates Expression PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation

Caption: JIB-04's inhibitory effect on the PI3K/AKT/mTOR pathway.

Interplay with EWS/Fli1 in Ewing Sarcoma

In Ewing Sarcoma, the oncogenic fusion protein EWS/Fli1 drives tumorigenesis by acting as an aberrant transcription factor. JIB-04 has been shown to disrupt the EWS/Fli1 transcriptional program, leading to the downregulation of pro-proliferative genes that are normally activated by EWS/Fli1. [4]

G JIB_04 JIB-04 JHDMs JHDMs JIB_04->JHDMs Inhibits EWS_Fli1 EWS/Fli1 JHDMs->EWS_Fli1 Modulates Activity Target_Genes Pro-proliferative Target Genes EWS_Fli1->Target_Genes Activates Cell_Proliferation Cell_Proliferation Target_Genes->Cell_Proliferation

Caption: JIB-04 disrupts the EWS/Fli1 oncogenic program.

Conclusion and Future Perspectives

JIB-04 is a valuable chemical probe for dissecting the roles of Jumonji histone demethylases in health and disease. Its pan-selective inhibitory profile, coupled with its demonstrated efficacy in both in vitro and in vivo models, makes it an indispensable tool for epigenetic research. The protocols and conceptual frameworks provided in this application note are intended to empower researchers to confidently employ JIB-04 in their investigations. As our understanding of the epigenetic landscape continues to expand, the use of well-characterized chemical probes like JIB-04 will be paramount in translating fundamental biological insights into novel therapeutic strategies.

References

  • Lee, J., Kim, J. S., Cho, H. I., Jo, S. R., & Jang, Y. K. (2022). JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 23(14), 7657. [Link]

  • Parrish, J. K., McCann, T. S., Sechler, M., & Jedlicka, P. (2018). The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth. Oncotarget, 9(69), 33110–33123. [Link]

  • Kim, T. H., Kim, S. Y., & Kim, S. J. (2022). JIB-04, a histone demethylase Jumonji C domain inhibitor, regulates phenotypic switching of vascular smooth muscle cells. Journal of Biomedical Science, 29(1), 66. [Link]

  • What are JumonjiC-domain histone demethylase modulators and how do they work? (2024, June 25). News-Medical.net. Retrieved from [Link]

  • Wikipedia. (2024, February 10). Epigenetics. In Wikipedia. Retrieved from [Link]

  • Horton, J. R., Upadhyay, A. K., Qi, H. H., Zhang, X., Shi, Y., & Cheng, X. (2010). Structural definitions of Jumonji family demethylase selectivity. Journal of molecular biology, 396(4), 1199–1209. [Link]

  • Sechler, M., & Jedlicka, P. (2017). Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview. Expert opinion on therapeutic targets, 21(6), 595–608. [Link]

  • ResearchGate. (n.d.). Activity of histone demethylases. Jumonji-C domain-containing... Retrieved from [Link]

  • Wang, L., Chang, J., Varghese, D., Dellinger, M., Kumar, S., Best, A. M., Ruiz, J., Bruick, R., Peña-Llopis, S., Xu, J., Babinski, D. J., Frantz, D. E., Brekken, R. A., Quinn, A. M., Simeonov, A., Easmon, J., & Martinez, E. D. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nature communications, 4, 2035. [Link]

  • ResearchGate. (n.d.). JIB-04 inhibits cell survival and cell cycle progression, and... Retrieved from [Link]

  • Bayo, J., Real, S., Dopeso, H., Mestre, M., Gascón, P., & Bruna, A. (2019). Jumonji Inhibitors Overcome Radioresistance in Cancer through Changes in H3K4 Methylation at Double-Strand Breaks. Cell reports, 27(10), 2977–2990.e6. [Link]

  • ResearchGate. (n.d.). JIB-04 demethylase inhibitor sensitizes B-ALL cells to dex-induced cell... Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • Hensley, P. J., Engel, M., & Fletcher, S. (2016). BET bromodomain inhibitors suppress EWS-FLI1-dependent transcription and the IGF1 autocrine mechanism in Ewing sarcoma. Oncotarget, 7(30), 48467–48481. [Link]

  • Hensley, P. J., Engel, M., & Fletcher, S. (2016). BET bromodomain inhibitors suppress EWS-FLI1-dependent transcription and the IGF1 autocrine mechanism in Ewing sarcoma. Oncotarget, 7(30), 48467–48481. [Link]

  • Sankar, S., & Lessnick, S. L. (2016). Targeting the epigenetic readers in Ewing Sarcoma inhibits the oncogenic transcription factor EWS/Fli1. Oncotarget, 7(19), 28414–28427. [Link]

  • Pedersen-Bjergaard, S., Johnson, M. S., & Stenby, C. (2022). Non-Target Screening of Organic Compounds in Offshore Produced Water by GC×GC-MS. Molecules (Basel, Switzerland), 27(19), 6598. [Link]

  • Al-Hraishawi, H., & Singh, A. T. K. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Cancers, 14(20), 5163. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 2-Methyl-1-(pyridin-4-yl)piperazine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-PYR-PIP-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: February 15, 2026

Executive Summary & Molecule Profile

User Query: "I cannot get 2-Methyl-1-(pyridin-4-yl)piperazine to stay in solution when adding PBS. It precipitates immediately. How do I dissolve this for IP injection and cell culture?"

Root Cause Analysis: 2-Methyl-1-(pyridin-4-yl)piperazine is a lipophilic weak base . Its solubility is strictly pH-dependent.

  • At Neutral pH (7.4): The molecule is predominantly uncharged (free base form), leading to aggregation and precipitation.

  • At Acidic pH (< 5.0): The piperazine and pyridine nitrogens become protonated, forming a water-soluble cation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue (Est.)Implication for Solubility
Structure Pyridine ring + Methyl-piperazine ringDual-ring system increases lipophilicity (LogP > 1.5).
pKa (Piperazine N) ~9.0 - 9.8Requires pH < 7.0 to be significantly ionized.
pKa (Pyridine N) ~5.2Requires pH < 4.0 for full ionization.
Water Solubility (Free Base) < 0.5 mg/mLInsoluble in pure water or PBS.
Water Solubility (Salt Form) > 50 mg/mLHighly soluble as HCl or Methanesulfonate salt.

Decision Matrix: Choosing Your Protocol

Do not use a "one size fits all" approach. Select the protocol based on your biological application.

SolubilityDecisionTree Start Start: Solid Compound AppType Select Application Start->AppType InVitro In Vitro (Cell Culture) AppType->InVitro InVivo In Vivo (Animal Models) AppType->InVivo DMSO DMSO Stock (10-20 mM) InVitro->DMSO Route Route of Admin? InVivo->Route Dilution Dilute into Media (<0.5% DMSO) DMSO->Dilution IP_IV IP / IV Injection Route->IP_IV Route->IP_IV Oral Oral Gavage Route->Oral Route->Oral AcidSalt Protocol A: Acid Salt (Saline + HCl) IP_IV->AcidSalt Cyclo Protocol B: Cyclodextrin (Captisol/HP-b-CD) IP_IV->Cyclo Oral->Cyclo Suspension Protocol C: Methylcellulose (Suspension) Oral->Suspension

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Step-by-Step Formulation Protocols

Protocol A: The "Acid Switch" (Best for IV/IP Injection)

Target Concentration: 1–10 mg/mL

This method converts the insoluble free base into a soluble hydrochloride salt in situ.

  • Weigh: Calculate the required amount of 2-Methyl-1-(pyridin-4-yl)piperazine.

  • Acidify: Add 0.1 M HCl (or 1.0 equivalent of HCl relative to the molar amount of drug).

    • Why: This protonates the secondary amine on the piperazine ring.

  • Vortex: Vortex vigorously until the solution is clear.

    • Troubleshooting: If it remains cloudy, add 0.1 M HCl in 10 µL increments. Do not exceed pH 3.0 yet.

  • Dilute: Add sterile saline (0.9% NaCl) to reach 90% of the final volume.

  • Adjust pH: Carefully titrate back to pH 4.5 – 5.5 using dilute NaOH (0.1 M).

    • Critical Warning: Do not exceed pH 6.0. The compound will precipitate (crash out) as it returns to its free base form.

  • Filter: Pass through a 0.22 µm PES syringe filter for sterilization.

Protocol B: Cyclodextrin Complexation (Best for High Dose/Sensitive Tissue)

Target Concentration: >10 mg/mL

Cyclodextrins (CDs) encapsulate the lipophilic pyridine/piperazine core, hiding it from water while maintaining solubility at near-neutral pH.

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or Captisol® solution in purified water.

  • Acid Dissolution: Dissolve the compound in a small volume of 0.1 M HCl (as in Protocol A) to ensure initial molecular dispersion.

  • Combine: Add the acidic drug solution to the Cyclodextrin vehicle.

  • Equilibrate: Sonicate for 10–15 minutes at room temperature. The CD cavity will capture the drug.

  • Neutralize: Slowly adjust pH to 6.0 – 7.0 with NaOH.

    • Observation: Unlike Protocol A, the solution should remain clear at pH 7 because the drug is shielded inside the cyclodextrin ring [1][4].

Protocol C: DMSO "Spike" (In Vitro Only)

Target: Cell Culture Assays

  • Stock: Dissolve solid compound in 100% DMSO to make a 10 mM or 20 mM stock . Store at -20°C.

  • Dilution: When dosing cells, dilute the DMSO stock directly into the culture media.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

    • Crash Risk: If dosing at >50 µM, the compound may precipitate in the media. Inspect wells under a microscope.

Troubleshooting & FAQs

Q1: Why does my solution turn cloudy the moment I add PBS?

A: This is the "pH Crash." PBS (Phosphate Buffered Saline) is a strong buffer at pH 7.4. Your compound is a base (pKa ~9).[1] In DMSO or acid, it is soluble. When you add PBS, the pH instantly jumps to 7.4, de-protonating the nitrogen atoms. The molecule loses its charge, becomes lipophilic, and aggregates.

  • Fix: Use Protocol B (Cyclodextrin) or keep the buffer pH slightly acidic (pH 5.5) using Acetate or Citrate buffer instead of PBS.

Q2: Can I autoclave the solution?

A: No. Aryl-piperazines can be sensitive to thermal degradation (oxidation of the piperazine ring) [2].

  • Fix: Always use 0.22 µm sterile filtration (PES or PVDF membranes).

Q3: The solution is clear, but crystals appear after 24 hours at 4°C.

A: This is "Seeding." At 4°C, solubility decreases. If you are near the saturation limit, the cold temperature triggers crystallization.

  • Fix: Store the formulated solution at Room Temperature (if chemically stable for short term) or warm to 37°C and vortex before injection. For long-term storage, freeze the solid powder, not the solution.

Q4: Is the methyl group stereochemistry important for solubility?

A: Yes, slightly. The 2-methyl group introduces steric bulk near the amine. While the electronic pKa change is minimal, the crystal packing energy of the solid might differ between enantiomers or the racemate. However, the solubilization strategy (Acid/CD) remains identical regardless of the stereoisomer.

Mechanistic Visualization

Understanding the molecular behavior prevents experimental error.

SolubilityMechanism cluster_0 Acidic Environment (pH 4.0) cluster_1 Neutral Environment (pH 7.4) Protonated Protonated State (N+ Charge) Soluble Fully Soluble (Repulsion prevents aggregation) Protonated->Soluble High Solubility Addition Add NaOH / PBS Soluble->Addition pH Shift FreeBase Free Base State (Uncharged) Aggregate hydrophobic Aggregation FreeBase->Aggregate Precipitate PRECIPITATION (Cloudy Solution) Aggregate->Precipitate Addition->FreeBase Deprotonation

Figure 2: The mechanism of precipitation. Increasing pH removes the stabilizing positive charge, causing the hydrophobic rings to stack and precipitate.

References

  • Molecular Binding and Assembly Behavior of β-Cyclodextrin with Piperazine. Crystal Growth & Design. (Demonstrates the structural basis for using cyclodextrins to solubilize piperazine derivatives).

  • Piperazine: Chemistry and Stability. BenchChem Technical Guides. (Details the pKa values [~5.3, ~9.7] and oxidative stability of the piperazine core).

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. Journal of Biomolecular Structure and Dynamics. (Analogous study showing SBE-β-CD improves solubility of piperidine/piperazine-like alkaloids).

  • pKa Values of Some Piperazines at Various Temperatures. Journal of Chemical & Engineering Data. (Provides thermodynamic data for piperazine protonation, essential for pH buffer calculations).

  • PubChem Compound Summary: 1-(2-Pyridyl)piperazine. National Library of Medicine. (Physicochemical data for the structural isomer, validating the lipophilic/basic nature).

Sources

Optimizing reaction conditions for the N-arylation of 2-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated Support Center for 2-Methylpiperazine Functionalization . It addresses the specific challenges of regioselectivity, catalyst selection, and reaction engineering for this scaffold.

Topic: Optimizing Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists Status: Active | Updated: February 2026

Executive Summary: The Regioselectivity Challenge

The Core Issue: 2-Methylpiperazine contains two non-equivalent secondary amines.

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.

  • N4 (Distal): Sterically unhindered and kinetically more accessible.

Strategic Rule of Thumb:

  • Direct Arylation: Almost exclusively yields the N4-aryl product (kinetic control).

  • N1-Arylation: Requires a protection-deprotection strategy blocking N4, or highly specialized steric-directing ligands (rare).

Module A: Regioselectivity & Strategic Planning

User Question: "I need to synthesize the N1-aryl derivative, but I keep getting the N4-isomer. How do I switch selectivity?"

Protocol 1: Targeting N4 (The "Easy" Route)

Direct coupling of 2-methylpiperazine with an aryl halide will target N4.

  • Selectivity: >95:5 (N4:N1) is typical due to the steric clash at N1.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of 2-methylpiperazine relative to the aryl halide to minimize N1,N4-bis-arylation.

Protocol 2: Targeting N1 (The "Protected" Route)

Direct N1-arylation is generally inefficient and leads to mixtures. The industry-standard approach uses N4-protection .

Workflow:

  • Start Material: Use 1-Boc-3-methylpiperazine (Note: Commercial names vary; ensure the unhindered nitrogen is protected. This is often sold as N-Boc-3-methylpiperazine or tert-butyl 3-methylpiperazine-1-carboxylate).

    • Correction Check: If you buy "1-Boc-2-methylpiperazine", the hindered N1 is protected. You want the unhindered N4 protected.

    • Correct Reagent:tert-butyl 3-methylpiperazine-1-carboxylate . (In this IUPAC name, N1 is unhindered. The methyl is at 3. This protects the unhindered amine).

  • Coupling: Arylate the free hindered amine (N-H adjacent to Methyl) using high-activity Pd-catalysis (see Module B).

  • Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the N1-aryl-2-methylpiperazine.

Visualizing the Pathway

G Start 2-Methylpiperazine Direct Direct Arylation Start->Direct Protect Protection Strategy Start->Protect N4_Prod N4-Aryl Product (Major) Direct->N4_Prod Kinetic Control (Unimpeded) Step1 Protect N4 (e.g., Boc) Protect->Step1 Step2 Arylate N1 (Hindered) Step1->Step2 Pd-Catalysis (Forced) Step3 Deprotect Step2->Step3 N1_Prod N1-Aryl Product (Target) Step3->N1_Prod

Caption: Decision tree for regioselective synthesis. Direct routes favor N4; N1 requires protection.

Module B: Buchwald-Hartwig Optimization (Pd-Catalysis)

User Question: "My conversion is low (<30%) with aryl chlorides. Which ligand/base combination works for this hindered secondary amine?"

The "Golden Standard" Conditions

For 2-methylpiperazine (secondary amine), RuPhos and BrettPhos are the ligands of choice. RuPhos is particularly effective for secondary amines, preventing


-hydride elimination and enabling coupling with hindered partners.
Optimization Table: Pd-Catalyzed Conditions
ParameterStandard ConditionChallenging Substrate (e.g., Aryl Chlorides)Why?
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃RuPhos Pd G3/G4 (Precatalyst)Precatalysts ensure rapid formation of active LPd(0) species without induction periods [1].[1][2]
Ligand BINAP or XantphosRuPhos or BrettPhos RuPhos forms a monoligated Pd species that accommodates the steric bulk of 2-methylpiperazine [2].
Base Cs₂CO₃ (Weak)NaOtBu (Strong)Strong bases facilitate rapid deprotonation of the amine-Pd complex. Use Cs₂CO₃ only if functional groups are base-sensitive (e.g., esters) [3].
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Higher boiling points (100-110°C) are often needed to overcome the activation energy of hindered couplings.
Step-by-Step Protocol (High-Performance)
  • Charge Vessel: Add Aryl Halide (1.0 equiv), 2-Methylpiperazine (1.2 equiv), and NaOtBu (1.5 equiv) to a vial.

  • Catalyst Addition: Add RuPhos Pd G4 (1–3 mol%).

    • Note: If using Pd(OAc)₂ + Ligand, premix in solvent for 5 mins at 60°C to activate.

  • Inerting: Seal and purge with Argon/Nitrogen (3 cycles). Oxygen kills active Pd(0).

  • Reaction: Inject anhydrous 1,4-Dioxane (0.2 M concentration). Heat to 100°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. The product is polar; ensure the aqueous layer is basic (pH > 10) to prevent salt formation during extraction.

Module C: Metal-Free SNAr Conditions

User Question: "I am using a 2-chloropyridine or a nitro-benzene. Do I really need Palladium?"

Answer: No. Electron-deficient rings react efficiently via Nucleophilic Aromatic Substitution (SNAr).

SNAr Troubleshooting Guide
SymptomDiagnosisSolution
Low Yield Poor solubility of the diamine salt.Switch solvent to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate [4].
Bis-Arylation Reaction is too fast; excess electrophile.Reverse Addition: Add the aryl halide dropwise to a solution of excess (2.0 equiv) 2-methylpiperazine.
No Reaction Aryl halide is not activated enough.SNAr requires EWGs (NO₂, CN, COR). If the ring is electron-neutral, switch back to Pd-catalysis (Module B).

Standard SNAr Protocol:

  • Reagents: Aryl Halide (1.0 eq), 2-Methylpiperazine (1.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMSO or DMF (0.5 M).

  • Temp: 80–120°C.[3]

  • Note: For highly reactive halides (e.g., 2-fluoro-4-nitrobenzene), run at Room Temperature to avoid bis-arylation.

Module D: Purification & Isolation

User Question: "My product is stuck on the silica column. How do I elute this polar amine?"

2-Methylpiperazine derivatives are highly polar and basic. They often streak or bind irreversibly to acidic silica gel.

Purification Hacks:

  • The "DCM/MeOH/Ammonia" System:

    • Eluent: DCM : MeOH : NH₄OH (aq) in a ratio of 90:9:1 .

    • The ammonia deprotonates the silica surface, preventing the amine product from sticking (tailing).

  • Amine-Functionalized Silica:

    • Use commercially available NH₂-silica cartridges for flash chromatography. This eliminates the need for basic modifiers in the mobile phase.

  • Acid-Base Extraction (The "Self-Cleaning" Method):

    • Dissolve crude in EtOAc.[3]

    • Extract with 1M HCl (Product goes to Aqueous phase; non-basic impurities stay in Organic).

    • Wash Aqueous phase with fresh EtOAc.

    • Basify Aqueous phase (pH > 12) with NaOH.

    • Extract back into DCM. Dry and concentrate.

References

  • BenchChem. (2025).[1][3] Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • WuXi AppTec. (2025). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Maddila, S., et al. (2021).[4] Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate.[4] Retrieved from

  • ACS Green Chemistry Institute. (2025). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from

  • Caltech. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Retrieved from

Sources

Enhancing the purity of 2-Methyl-1-(pyridin-4-yl)piperazine post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Purification Protocols for 2-Methyl-1-(pyridin-4-yl)piperazine

This guide addresses the specific challenges in isolating high-purity 2-Methyl-1-(pyridin-4-yl)piperazine (Target Molecule). Due to the amphoteric nature of the pyridine-piperazine scaffold and the physicochemical similarity between the product and the starting material (2-methylpiperazine), standard workups often yield oily residues or hygroscopic salts.

This document outlines a self-validating purification workflow designed to achieve >98% purity suitable for biological assays.

Module 1: The "Crude" Cleanup (Removal of Excess Amine)[1]

The Problem: The most persistent impurity is unreacted 2-methylpiperazine .[1] Because it shares a secondary amine motif with your product, it behaves similarly in standard acid-base extractions.[1] The Solution: Exploit the Partition Coefficient (


)  difference.[1] The pyridine ring renders the target molecule significantly more lipophilic than the highly water-soluble starting diamine.
Protocol 1.1: The High-Ionic Strength Wash

Do not rely on simple water washes; they often form emulsions with piperazine derivatives.[2]

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) . Use 10 mL DCM per gram of theoretical yield.[1]

    • Why DCM? It provides better solubility for the free base than Ethyl Acetate and separates more cleanly from aqueous phases.[1]

  • The Brine Barrier: Wash the organic phase 3 times with saturated brine (NaCl) rather than pure water.[1]

    • Mechanism:[3][1][4][5][6] The "Salting Out" effect forces the organic product into the DCM layer while the highly polar, low-molecular-weight 2-methylpiperazine partitions into the aqueous brine.

  • Validation Step (TLC):

    • Spot the organic layer against the starting material.[1]

    • Eluent: DCM:MeOH:NH

      
      OH (90:9:1).[3][1]
      
    • Stain: Ninhydrin (The starting material stains dark red/purple; the product typically stains lighter or UV active).

    • Success Criterion: Absence of the low-Rf spot corresponding to 2-methylpiperazine.[1]

Module 2: Salt Formation & Crystallization (The Polishing Step)[1]

The Problem: The free base of 2-Methyl-1-(pyridin-4-yl)piperazine is often an amorphous oil or low-melting solid that traps solvents.[2] The Solution: Convert the free base into a Dihydrochloride Salt .[1] This locks the molecule into a rigid crystal lattice, rejecting impurities (regioisomers and oligomers) into the mother liquor.[3]

Protocol 2.1: Controlled Hydrochlorination
  • Preparation: Dissolve the oil from Module 1 in a minimal amount of Isopropanol (IPA) (approx. 5 mL/g).

  • Acid Addition:

    • Place the flask in an ice bath (

      
      C).
      
    • Dropwise add 4M HCl in Dioxane or Concentrated Aqueous HCl (37%) .[3][1]

    • Stoichiometry: You need at least 2.2 equivalents of HCl (one for the piperazine amine, one for the pyridine nitrogen).[3]

  • Crystallization Trigger:

    • A thick white precipitate should form immediately.[1]

    • Troubleshooting: If an oil forms instead of a solid ("oiling out"), heat the mixture to reflux until dissolved, then add Acetone (anti-solvent) dropwise until cloudy.[3] Allow to cool slowly to room temperature.

  • Isolation: Filter the solid and wash with cold Acetone or Diethyl Ether.

DOT Diagram: Salt Formation Logic

SaltFormation Start Crude Free Base (Oil) Solvent Dissolve in Isopropanol (IPA) Start->Solvent Acid Add 2.2 eq. HCl (Dioxane or Aq.) Temp: 0°C Solvent->Acid Check Observation Check Acid->Check Solid White Precipitate Forms Check->Solid Success Oil Sticky Oil Forms ('Oiling Out') Check->Oil Failure Filter Filter & Wash (Cold Ether) Solid->Filter Reflux Heat to Reflux (Dissolve) Oil->Reflux AntiSolvent Add Acetone (Anti-Solvent) Reflux->AntiSolvent Cool Slow Cool to RT AntiSolvent->Cool Cool->Solid Final Pure Dihydrochloride Salt Filter->Final

Caption: Decision tree for converting the crude oil into a stable crystalline salt, addressing common "oiling out" issues.[2]

Module 3: Troubleshooting & FAQs

Q1: I used a Palladium catalyst (Buchwald-Hartwig), and my product is gray/brown. How do I remove the metal?

A: Recrystallization alone rarely removes trace Palladium.[1]

  • Protocol: Before salt formation (Module 2), treat your DCM solution (from Module 1) with a Thiol-based SiliaMetS® scavenger or activated charcoal.[3][1]

  • Step: Stir the organic solution with the scavenger (10 wt% relative to product) at

    
    C for 1 hour. Filter through a Celite pad.[1] The filtrate should be clear/yellow, not gray.[3][1]
    
Q2: My HPLC shows a "tailing" peak that makes purity integration difficult.

A: This is a classic artifact of the basic piperazine nitrogen interacting with silanols on the column.[1]

  • Fix: You must use a basic modifier in your mobile phase.[1]

  • Recommended Buffer: 0.1% Triethylamine (TEA) or Ammonium Hydroxide in the aqueous mobile phase.[3][1]

  • Alternative: Use a high-pH stable column (e.g., Waters XBridge) and run at pH 10 using Ammonium Bicarbonate.[3][1]

Q3: How do I verify if I have the Mono-HCl or Di-HCl salt?

A: Use


H NMR in D

O
.
  • Indicator: Look at the chemical shift of the Pyridine protons (positions 2 and 6, adjacent to nitrogen).[3]

  • Shift Logic: Upon protonation of the pyridine ring, these protons shift significantly downfield (deshielding) compared to the free base.[3] If you only have the Mono-HCl (protonation at the more basic piperazine N), the pyridine protons will resemble the free base.

  • Titration: A silver nitrate titration can quantitatively determine Chloride content (Cl

    
    ) to confirm stoichiometry.[1]
    

Summary of Physicochemical Properties

PropertyValueImplication for Purification
Pyridine pKa ~5.3Protonates only in strong acid (pH < 4).[1][2]
Piperazine pKa ~9.8Protonates easily; requires pH > 11 to extract as free base.[1][2]
Solubility (Free Base) High: DCM, MeOH, DMSOLow: Water, HexanesExtract into DCM; wash with water to remove polar impurities.[3]
Solubility (HCl Salt) High: Water, MeOHLow: Acetone, Ether, IPACrystallize from IPA/Acetone mixtures.[3]

References

  • PubChem. (2025).[3][1][2] 1-(4-Pyridyl)piperazine Compound Summary. National Library of Medicine.[1] Link[3]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][7] Journal of Chemical & Engineering Data. Link[3]

  • BenchChem. (2025).[1][8] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines. Link

  • ResearchGate. (2013).[1] How to extract/isolate piperazine from water without distillation?Link

Sources

Technical Support Center: Troubleshooting 2-Methyl-1-(pyridin-4-yl)piperazine in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-PYR-002 Subject: Addressing Off-Target Phenotypes & Assay Interference Status: Open Assigned Scientist: Senior Application Specialist, Lead Discovery Unit

Executive Summary

You are likely accessing this guide because your experiments with 2-Methyl-1-(pyridin-4-yl)piperazine (or small molecules containing this motif) are yielding confounding data. Common reports include:

  • Unexpected Cytotoxicity: Appearance of cytoplasmic vacuoles at concentrations >10 µM.

  • "Ghost" Signaling: Unexplained calcium flux or cAMP modulation in neuronal or endocrine cell lines.

  • Non-Linear Potency: Discrepancy between biochemical (enzyme) IC50 and cellular EC50.

This compound belongs to the Aryl-Piperazine class, a "privileged scaffold" in medicinal chemistry known for its high affinity for monoamine GPCRs (Dopamine, Serotonin) and physicochemical propensity for lysosomal trapping.[1] This guide provides the control experiments necessary to deconstruct these off-target effects.

Module 1: The "Vacuolation" Issue (Lysosomotropism)

The Problem

Users frequently observe extensive cytoplasmic vacuolization (clear vesicles) in cells treated with piperazine-containing compounds, often mistaken for apoptosis or autophagy.

The Mechanism

2-Methyl-1-(pyridin-4-yl)piperazine is a lipophilic weak base (calculated pKa ~8.5–9.0 for the secondary amine).

  • Entry: The uncharged form diffuses freely across the plasma membrane.

  • Trapping: Upon entering the acidic lysosome (pH ~4.5–5.0), the basic nitrogen becomes protonated.

  • Accumulation: The charged cation cannot diffuse back out. This osmotic imbalance draws water in, causing the lysosome to swell (vacuolization). This is a physicochemical artifact , not necessarily a specific drug target effect.

Visualizing the Mechanism

Lysosomotropism cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Ext Drug (Uncharged) Drug_Cyto Drug (Uncharged) Drug_Ext->Drug_Cyto Passive Diffusion Drug_Lyso_H Drug-H+ (Trapped) Drug_Cyto->Drug_Lyso_H Protonation & Trapping Swelling Osmotic Swelling (Vacuoles) Drug_Lyso_H->Swelling Water Influx

Caption: Kinetic trapping of lipophilic weak bases in acidic organelles leading to false-positive cytotoxicity.

Validation Protocol: The Ammonium Chloride Competition Assay

To confirm if toxicity/vacuolation is due to lysosomotropism rather than specific target engagement, perform this competition assay.

Reagents:

  • Target Compound: 2-Methyl-1-(pyridin-4-yl)piperazine

  • Control Reagent: Ammonium Chloride (NH₄Cl) or Bafilomycin A1

Step-by-Step Protocol:

  • Seed Cells: Plate cells (e.g., HeLa, U2OS, or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (The Blockade):

    • Group A: Media only.

    • Group B: Pre-treat with 10 mM NH₄Cl for 30 minutes. (NH₄Cl dissipates the lysosomal pH gradient, preventing drug trapping).[2]

    • Alternative: Use 100 nM Bafilomycin A1 (V-ATPase inhibitor).

  • Compound Addition: Add your test compound (e.g., at 10 µM and 30 µM) to both Group A and Group B.

  • Incubation: Incubate for 4–6 hours at 37°C.

  • Readout:

    • Microscopy: Check for vacuoles.

    • Viability: Run CellTiter-Glo or MTT.

Interpretation:

  • If NH₄Cl prevents vacuolation/toxicity: The effect is lysosomotropic (off-target artifact).

  • If toxicity persists with NH₄Cl: The effect is likely target-mediated or due to a different mechanism.

Module 2: The "Ghost" Signal (GPCR Promiscuity)

The Problem

You observe unexpected activation or inhibition of signaling pathways (cAMP, Ca2+, ERK) in neuronal or endocrine cells, even when your intended target (e.g., a kinase) is not present.

The Mechanism

The Aryl-Piperazine moiety is a "privileged structure" for aminergic GPCRs.[1] The pyridine ring mimics the aromatic headgroup of serotonin (5-HT) and dopamine.

  • Primary Off-Targets: Dopamine D2/D3/D4, Serotonin 5-HT1A/2A, Adrenergic α1/α2.

  • Consequence: The compound acts as a partial agonist or antagonist, driving signaling independent of your intended target.

Data: Representative Off-Target Profile

Note: Values are representative of the aryl-piperazine class scaffold.

Receptor FamilySubtypeInteraction TypeEst. Ki / IC50 RangePotential Phenotype
Serotonin 5-HT1APartial Agonist10 – 100 nMERK phosphorylation, cAMP decrease
Serotonin 5-HT2AAntagonist50 – 500 nMInhibition of Ca2+ flux
Dopamine D2-likeAntagonist100 – 1000 nMAltered prolactin release, cAMP modulation
Adrenergic α1Antagonist0.5 – 5 µMVasodilation (in organ baths), Ca2+ signaling
Validation Protocol: The Receptor Shielding Check

If you suspect GPCR interference, use specific antagonists to "shield" the receptors and see if your compound's effect disappears.

Step-by-Step Protocol:

  • Design: Select a cell line expressing the suspected off-target (e.g., CHO-D2 or native neuronal line).

  • Shielding: Pre-incubate cells with a "cocktail" of selective antagonists for 30 minutes:

    • Way-100635 (5-HT1A antagonist) @ 1 µM

    • Haloperidol (D2 antagonist) @ 1 µM

    • Prazosin (α1 antagonist) @ 1 µM

  • Challenge: Add 2-Methyl-1-(pyridin-4-yl)piperazine.

  • Readout: Measure the phenotype (e.g., Phospho-ERK or Ca2+ flux).

Interpretation:

  • Signal Lost: Your compound was hitting a monoamine GPCR.

  • Signal Retained: The effect is likely specific to your intended target.

Module 3: Stereochemical Controls (The "Chiral Check")

The Concept

2-Methyl-1-(pyridin-4-yl)piperazine has a chiral center at the 2-position of the piperazine ring.

  • Biological Targets (Enzymes/Receptors): Usually highly stereoselective. One enantiomer (e.g., R) will be significantly more potent than the other (S).

  • Physicochemical Effects (Lysosomotropism): Generally non-stereoselective . Both enantiomers have similar pKa and lipophilicity.

Validation Workflow

Stereochemistry Start Observed Phenotype (e.g., Cell Death) Test Test (R) and (S) Enantiomers Separately Start->Test Result1 Potency Difference > 10-fold (e.g., R is active, S is inactive) Test->Result1 Result2 Potency Equipotent (R and S show same effect) Test->Result2 Conclusion1 Likely Specific Target Engagement Result1->Conclusion1 Conclusion2 Likely Off-Target / Physicochemical (Membrane disruption, Lysosomal trapping) Result2->Conclusion2

Caption: Using stereoisomers to distinguish specific binding events from non-specific chemical toxicity.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in phenotypic screens? A: Use with extreme caution. The aryl-piperazine scaffold is a frequent "hitter" in phenotypic screens due to the mechanisms described above. Always counter-screen against a panel of GPCRs (e.g., PDSP screening) early in the project.

Q: Is the 2-methyl group enough to prevent CYP inhibition? A: Not necessarily. While the 2-methyl group adds steric bulk that can reduce metabolic liability compared to the unsubstituted piperazine, the pyridine nitrogen remains a strong heme-iron coordinator. You must perform a CYP inhibition assay (specifically CYP2D6 and CYP3A4).

Q: I see blue spots in my cells after staining. What is this? A: If you are using phospholipidosis dyes (like HCS LipidTOX), this confirms the lysosomal accumulation of the drug-phospholipid complex. This is a hallmark of cationic amphiphilic drugs (CADs).

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Source: MDPI / Molecules (2025). Relevance: Defines the "privileged" nature of the scaffold and its promiscuity across Serotonin/Dopamine receptors.[1] URL:[Link]

  • Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine. Source: PubMed / Biochemical Pharmacology. Relevance: Establishes the mechanism of piperazine accumulation in acidic organelles and the ammonium chloride competition assay. URL:[Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library (2026). Relevance: Comprehensive review of the synthesis and biological applications of piperazine derivatives, including the specific 2-methyl-1-(pyridin-4-yl)piperazine motif. URL:[Link]

  • Discovery of novel N-aryl piperazine CXCR4 antagonists. Source: PMC / PubMed Central. Relevance: Demonstrates the use of the aryl-piperazine scaffold in GPCR antagonism and the importance of stereochemistry (chiral methyl groups) in optimizing selectivity. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Mechanistic Validation of 2-Methyl-1-(pyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MOA) for novel chemical entities, using 2-Methyl-1-(pyridin-4-yl)piperazine as a primary example. As the precise biological target of this compound is not extensively documented in public literature, it presents an ideal case study for outlining a robust, multi-pronged validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in moving small molecules from initial discovery to validated leads.[1][2][3] We will explore and compare state-of-the-art methodologies, moving from unbiased target identification to direct confirmation of target engagement and the subsequent elucidation of downstream functional effects.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting the central nervous system (CNS), as well as in kinase inhibitors.[4][5][6] Its physicochemical properties often confer favorable pharmacokinetics.[6] The presence of this moiety in 2-Methyl-1-(pyridin-4-yl)piperazine suggests a high probability of interaction with protein kinases or G-protein coupled receptors (GPCRs). Our validation journey, therefore, begins with an unbiased search for its molecular targets.

Part 1: Unbiased Target Identification & Hypothesis Generation

Before a mechanism can be validated, a primary biological target must be identified. For a novel compound like 2-Methyl-1-(pyridin-4-yl)piperazine, an unbiased approach is critical to avoid confirmation bias. Chemical proteomics has emerged as a powerful tool for this purpose, allowing for the identification of protein interactors directly from the native cellular environment.[7]

Comparative Technique: Affinity-Capture Mass Spectrometry

A leading method for target identification of small molecules, particularly kinase inhibitors, is an affinity-capture mass spectrometry technique often referred to as "Kinobeads".[7][8] This approach utilizes beads coated with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[7][9][10]

The core principle is a competition-based binding experiment. The cell lysate is pre-incubated with our compound of interest, 2-Methyl-1-(pyridin-4-yl)piperazine, across a range of concentrations. The mixture is then passed over the Kinobeads. If the compound binds to specific kinases in the lysate, it will prevent them from binding to the beads. By using quantitative mass spectrometry to analyze the proteins that are eluted from the beads, we can identify which kinases were "competed off" by our compound and determine an apparent dissociation constant (Kd) for each interaction.[8]

Causality in Experimental Choice: The Kinobeads approach is chosen for its ability to screen against hundreds of endogenously expressed and natively folded kinases simultaneously.[7][8] This is superior to screening against panels of recombinant kinases, as it reflects a more physiologically relevant context and can reveal unexpected "off-target" interactions that are critical to understanding a compound's overall biological effect.[7]

MOA_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement Validation cluster_2 Phase 3: Functional Consequence Target_ID Unbiased Target ID (Kinobeads) Hypothesis Generate Hypothesis: Compound X binds to Kinase Y Target_ID->Hypothesis Identify high-affinity interactors CETSA_BRET_Compare Orthogonal Validation Hypothesis->CETSA_BRET_Compare CETSA Cellular Thermal Shift Assay (CETSA) BRET NanoBRET Assay CETSA_BRET_Compare->CETSA CETSA_BRET_Compare->BRET Phospho Phosphoproteomics (Global Signaling) CETSA_BRET_Compare->Phospho Confirm binding in live cells WB Western Blot (Specific Substrates) Phospho->WB Validate hits Phenotype Phenotypic Assay (e.g., Cell Viability) WB->Phenotype Link to function

Caption: Overall workflow for Mechanism of Action (MOA) validation.
Hypothetical Data: Kinobeads Profiling

To illustrate, let's assume a Kinobeads experiment was performed. The following table represents hypothetical results for 2-Methyl-1-(pyridin-4-yl)piperazine compared to a known broad-spectrum kinase inhibitor.

Target Kinase2-Methyl-1-(pyridin-4-yl)piperazine (Kd, nM)Known Inhibitor (Kd, nM)
Kinase A 25 150
Kinase B 80 20
Kinase C>10,0005
Kinase D1,500250
Kinase E>10,0001,200
Kinase F 120 8,000

Analysis: The hypothetical data suggests that 2-Methyl-1-(pyridin-4-yl)piperazine is a potent and selective inhibitor of "Kinase A," with moderate activity against "Kinase B" and "Kinase F." This forms our primary hypothesis: 2-Methyl-1-(pyridin-4-yl)piperazine exerts its biological effect primarily through the inhibition of Kinase A.

Part 2: Validating Target Engagement in a Cellular Environment

Identifying a target in a lysate is a crucial first step, but it is essential to confirm that the compound engages this target within intact, living cells.[11][12] This step validates that the compound is cell-permeable and can find and bind its target amidst the complexity of the cellular milieu. Two powerful and widely used techniques for this are the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) assays.

Primary Technique: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature.[14][15][16] CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A shift in the melting curve in the presence of the compound is direct evidence of target engagement.[14][17]

Causality in Experimental Choice: CETSA is an invaluable tool because it requires no modification to the compound or the target protein.[17] It can be used with endogenous proteins in any cell line or even tissue samples, making it a highly versatile and physiologically relevant assay.[13][14]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Quantification Treat 1. Treat intact cells with Compound or Vehicle Heat 2. Heat cell suspensions to different temperatures Treat->Heat Lyse 3. Lyse cells (e.g., freeze-thaw) Heat->Lyse Spin 4. Centrifuge to pellet precipitated proteins Lyse->Spin Collect 5. Collect supernatant (soluble fraction) Spin->Collect Analyze 6. Quantify target protein (e.g., Western Blot, ELISA) Collect->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Kinase A
  • Cell Culture: Plate cells known to express Kinase A at a high density and grow to ~80-90% confluency.

  • Compound Treatment: Treat cells with 10 µM 2-Methyl-1-(pyridin-4-yl)piperazine or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes, one for each temperature point (e.g., 40°C to 64°C in 2°C increments).

  • Heating: Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant. Quantify the amount of soluble Kinase A in each sample using Western Blot or an ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase A relative to the non-heated control against temperature for both vehicle and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Comparative Technique: NanoBRET™ Target Engagement Assay

An alternative and complementary method is the NanoBRET™ assay, a specific application of Bioluminescence Resonance Energy Transfer.[12][18] This technique measures compound binding in live cells in real-time.[11][18] It requires engineering the cells to express the target protein (Kinase A) fused to a NanoLuc® luciferase enzyme (the BRET donor). A fluorescent tracer that is known to bind the target is then added to the cells, which acts as the BRET acceptor.[18] When the tracer binds to the NanoLuc-Kinase A fusion protein, energy is transferred from the luciferase to the tracer, producing a BRET signal.[19]

In a competition assay, the cells are treated with 2-Methyl-1-(pyridin-4-yl)piperazine. If it binds to Kinase A, it will displace the fluorescent tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity in living cells.[18][20]

Comparison: CETSA vs. NanoBRET™
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization.[14][15]Competitive displacement of a fluorescent tracer measured by BRET.[18]
Target Protein Endogenous, unmodified protein.[17]Requires genetic fusion to NanoLuc® luciferase.[18]
Compound Unmodified compound.Unmodified compound.
Readout Endpoint measurement of protein solubility.Real-time, kinetic measurement of binding.[20]
Throughput Lower to medium; can be improved with high-content imaging.[15]High; suitable for 384-well plate format.[20]
Key Advantage Physiologically relevant (endogenous target); no artifacts from protein modification.[13]High sensitivity, kinetic data (residence time), high-throughput screening.[18]
Key Limitation Not all proteins show a thermal shift; lower throughput.Requires genetic engineering of cell lines; availability of a suitable fluorescent tracer.

Part 3: Elucidating Downstream Functional Consequences

Confirming target engagement is a critical milestone. However, to validate the mechanism of action, we must demonstrate that this binding event leads to a functional consequence—specifically, the modulation of the target's activity and its downstream signaling pathway.[21]

Global View: Quantitative Phosphoproteomics

Assuming our target, Kinase A, is validated, the most powerful and unbiased way to assess its functional modulation is through quantitative phosphoproteomics.[22][23] This mass spectrometry-based technique allows for the global and quantitative analysis of thousands of phosphorylation sites across the entire proteome.[22][24]

By comparing the phosphoproteome of cells treated with 2-Methyl-1-(pyridin-4-yl)piperazine versus a vehicle control, we can identify all phosphorylation events that are significantly up- or down-regulated. This provides a comprehensive "fingerprint" of the compound's effect on cellular signaling.[22] If the compound is an inhibitor of Kinase A, we would expect to see a significant decrease in phosphorylation on its known substrates. This method can also uncover previously unknown substrates and off-target effects.[23][25]

Specific Validation: Western Blotting

While phosphoproteomics provides a broad, exploratory view, it is crucial to validate key findings with a more targeted method. Western blotting is the classic and trusted technique for this purpose. Based on the phosphoproteomics data or known literature, we can select 2-3 high-confidence substrates of Kinase A. Using phospho-specific antibodies, we can perform Western blots to confirm that treatment with 2-Methyl-1-(pyridin-4-yl)piperazine leads to a dose-dependent decrease in the phosphorylation of these specific substrates. This provides orthogonal validation of the functional activity of the compound.

Signaling_Pathway Compound 2-Methyl-1-(pyridin-4-yl)piperazine KinaseA Kinase A Compound->KinaseA Inhibition Substrate1 Substrate 1 KinaseA->Substrate1 Phosphorylates Substrate2 Substrate 2 KinaseA->Substrate2 Phosphorylates pSubstrate1 p-Substrate 1 Substrate1->pSubstrate1 pSubstrate2 p-Substrate 2 Substrate2->pSubstrate2 Response Cellular Response (e.g., Apoptosis) pSubstrate1->Response pSubstrate2->Response

Caption: Hypothetical signaling pathway for the inhibitor and its target.
Linking to Phenotype: Cellular Assays

The final step in MOA validation is to connect the molecular mechanism (target engagement and pathway modulation) to a relevant cellular phenotype. For example, if Kinase A is known to be involved in cell survival, we should test whether 2-Methyl-1-(pyridin-4-yl)piperazine induces apoptosis or reduces cell proliferation in a cancer cell line that is dependent on Kinase A signaling. A strong correlation between the concentration of the compound required to inhibit Kinase A substrate phosphorylation (from Western Blots) and the concentration required to reduce cell viability would provide compelling evidence for the proposed mechanism of action.

Conclusion

The validation of a small molecule's mechanism of action is not a linear process but an integrated, iterative cycle of hypothesis generation and rigorous testing. For a novel compound like 2-Methyl-1-(pyridin-4-yl)piperazine, a systematic approach is paramount. This guide outlines a robust workflow, beginning with the unbiased identification of targets using chemical proteomics (Kinobeads), followed by orthogonal validation of target engagement in intact cells using gold-standard methods like CETSA and NanoBRET. Finally, the functional consequences of this engagement are interrogated at a global level with phosphoproteomics and validated specifically with traditional methods like Western blotting, ultimately linking the molecular mechanism to a cellular outcome. By comparing and contrasting these state-of-the-art techniques, researchers can build a comprehensive and compelling data package to confidently define the mechanism of action for their compounds of interest.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]

  • PubMed. (2025, March 13). Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. Retrieved from [Link]

  • MDPI. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Frontiers. (2026, February 12). Editorial: Targeted drug delivery and mode of action of small molecules in neuroinflammation. Retrieved from [Link]

  • bioRxiv. (2021, December 10). Development and validation of inducible protein degradation and quantitative phosphoproteomics to identify kinase-substrate relationships. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • PubMed Central. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in BRET probes for intracellular target engagement studies. Retrieved from [Link]

  • PubMed. (2026, January 6). Advances in BRET probes for intracellular target engagement studies. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Retrieved from [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved from [Link]

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  • PubMed. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]

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  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved from [Link]

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Sources

Technical Guide: In Vivo vs. In Vitro Efficacy of 2-Methyl-1-(pyridin-4-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Methyl-1-(pyridin-4-yl)piperazine (often abbreviated as 2-Me-1-PP or referred to as a methylated derivative of the 1-(4-pyridyl)piperazine scaffold) versus its non-methylated parent compound and other standard arylpiperazine pharmacophores.

This analysis focuses on its utility as a privileged scaffold in medicinal chemistry, specifically in the development of Rho-associated protein kinase (ROCK) inhibitors , Protein Kinase C (PKC) inhibitors , and Serotonin (5-HT) receptor ligands .

Executive Summary: The "Methyl Effect" in Piperazine Scaffolds

2-Methyl-1-(pyridin-4-yl)piperazine (CAS: 1249423-37-7) represents a critical structural evolution of the generic 1-(4-Pyridyl)piperazine (1-PP) scaffold. While 1-PP is a well-known metabolite (e.g., of Azaperone) and a non-selective 5-HT ligand, the introduction of a methyl group at the C2 position of the piperazine ring introduces two decisive pharmacological advantages:

  • Chirality & Selectivity: It creates a stereocenter, allowing for the isolation of (R)- and (S)-enantiomers, which enables the fine-tuning of binding affinity to chiral protein pockets (e.g., the ATP-binding site of kinases or GPCR orthosteric sites).

  • Conformational Restriction: The methyl group restricts the conformational flexibility of the piperazine ring, often locking the molecule into a bioactive conformation that improves in vitro potency (lowered

    
    ) and reduces off-target binding (promiscuity).
    

This guide compares 2-Me-1-PP against 1-PP and standard Phenylpiperazines , evaluating its efficacy as a chemical probe and building block.

Chemical & Physical Profile

The efficacy of 2-Me-1-PP is rooted in its physicochemical properties, which dictate its solubility, membrane permeability, and metabolic stability.

Feature2-Methyl-1-(pyridin-4-yl)piperazine1-(4-Pyridyl)piperazine (1-PP)Impact of Methylation
Molecular Weight ~177.25 g/mol ~163.22 g/mol Slight increase; negligible effect on size.
Chirality Yes (C2 Position) NoEnables stereoselective drug design (Enantiomeric excess >98% achievable).
LogP (Lipophilicity) ~0.8 - 1.1 (Est.)~0.5 - 0.7Increases lipophilicity, improving Blood-Brain Barrier (BBB) penetration.
pKa (Basic N) ~8.5 - 9.0~8.8Maintains basicity essential for ionic interactions (e.g., Asp residues in kinases).
Conformation Restricted (Chair/Boat bias)FlexibleReduces entropic penalty upon binding; improves affinity.

In Vitro Efficacy: Mechanism & Binding

Target Landscape: Kinases vs. GPCRs

The 4-pyridyl-piperazine moiety is a "privileged structure" capable of binding to multiple target classes.

  • Rho-Kinase (ROCK) Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket. The piperazine ring projects into the solvent-exposed region. The C2-methyl group can sterically clash with non-target kinases, improving selectivity for ROCK1/2 over PKA or PKC.

  • Serotonin (5-HT) Receptors: Arylpiperazines are classic 5-HT ligands. 1-PP is a non-selective partial agonist. 2-Me-1-PP derivatives often show enhanced selectivity for 5-HT2A or 5-HT2C subtypes due to steric constraints in the receptor binding pocket.

Comparative Binding Data (Simulated Representative Data)

Note: Values represent typical ranges for this scaffold class in SAR studies.

Assay2-Me-1-PP (Optimized Isomer)1-PP (Parent)Interpretation
ROCK II Inhibition (

)
50 - 200 nM (as fragment)>1000 nMMethylation improves hydrophobic packing in the active site.
5-HT1A Affinity (

)
>500 nM20 - 50 nM Methylation decreases affinity for 5-HT1A (Desirable if targeting other subtypes).
Metabolic Stability (

)
> 60 min (Microsomes)~30 minMethyl group blocks metabolic oxidation at the alpha-carbon.
Mechanism of Action Diagram

The following diagram illustrates how the 2-Me-1-PP scaffold functions as a "Hinge Binder" in kinase inhibition and a ligand in GPCR signaling.

MechanismOfAction cluster_Kinase Kinase Inhibition (ROCK/PKC) cluster_GPCR GPCR Modulation (5-HT) Compound 2-Methyl-1-(pyridin-4-yl)piperazine (Scaffold) Hinge ATP Hinge Region (H-Bond Acceptor) Compound->Hinge Pyridine N Interaction Selectivity Selectivity Pocket (Steric Fit via Methyl) Compound->Selectivity C2-Methyl Interaction Orthosteric Orthosteric Binding Site (Asp3.32 Interaction) Compound->Orthosteric Protonated Amine Phosphorylation Substrate Phosphorylation (MLC / MYPT1) Hinge->Phosphorylation Inhibits Signaling G-Protein Coupling (Gq / Gi) Orthosteric->Signaling Modulates (Agonist/Antagonist)

Caption: Dual-mechanism potential of the scaffold. In kinases, the methyl group aids selectivity; in GPCRs, it modulates receptor activation.

In Vivo Efficacy: PK/PD & Stability

The transition from in vitro to in vivo highlights the superiority of the methylated scaffold.

Metabolic Stability

Unsubstituted piperazines (like 1-PP) are prone to rapid oxidative metabolism (N-oxidation or ring hydroxylation).

  • The Advantage: The C2-methyl group creates steric hindrance around the nitrogen and the adjacent carbons, slowing down enzymatic degradation by Cytochrome P450 (CYP2D6/3A4).

  • Result: Increased half-life (

    
    ) and higher Area Under the Curve (AUC) in pharmacokinetic studies.
    
Blood-Brain Barrier (BBB) Penetration

For CNS targets (e.g., Glioblastoma or Neurodegeneration):

  • 1-PP: Moderate permeability.

  • 2-Me-1-PP: The added methyl group increases lipophilicity (LogP), generally enhancing passive diffusion across the BBB. This makes it a superior scaffold for CNS-active drugs.

Experimental Protocols

Protocol: In Vitro Kinase Binding Assay (ROCK2)

Use this protocol to validate the efficacy of the scaffold as a kinase inhibitor fragment.

Materials:

  • Recombinant human ROCK2 kinase domain.

  • Substrate: S6 peptide (long).

  • ATP (radiolabeled [

    
    -33P]-ATP or fluorescent tracer).
    
  • Test Compound: 2-Methyl-1-(pyridin-4-yl)piperazine (dissolved in DMSO).

Workflow:

  • Preparation: Dilute 2-Me-1-PP in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    , 1 mM DTT) to concentrations ranging from 1 nM to 10 
    
    
    
    M.
  • Incubation: Mix Kinase (5 nM), Peptide Substrate (2

    
    M), and Compound. Incubate for 15 min at RT to allow equilibration.
    
  • Reaction Start: Add ATP (10

    
    M final). Incubate for 45 min at 30°C.
    
  • Termination: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).

  • Detection: Measure phosphorylation via scintillation counting or FRET.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Validation Check: Reference compound Fasudil should give an

      
       ~1-10 
      
      
      
      M. If 2-Me-1-PP shows >100
      
      
      M, it is a weak fragment requiring further substitution.
Protocol: Microsomal Stability Assay

Use this to demonstrate the metabolic advantage over 1-PP.

Workflow:

  • Mix: Test compound (1

    
    M) + Human Liver Microsomes (0.5 mg/mL) in PBS.
    
  • Start: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, 60 min into cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    . 
    
    
    
    .

Synthesis & Workflow Visualization

The synthesis of this scaffold typically involves a nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling, which is more challenging with the steric hindrance of the methyl group compared to 1-PP.

SynthesisWorkflow Start Starting Materials: 4-Chloropyridine HCl + 2-Methylpiperazine Step1 Step 1: Coupling (SnAr) Solvent: n-Butanol or DMF Base: K2CO3 or TEA Temp: Reflux (110-130°C) Start->Step1 Step2 Step 2: Workup Extraction (DCM/Water) Drying (Na2SO4) Step1->Step2 Step3 Step 3: Purification Column Chromatography (DCM:MeOH gradient) Step2->Step3 Resolution Step 4: Chiral Resolution (Optional) Chiral HPLC or Tartaric Acid Salt Separates (R) and (S) Step3->Resolution If racemic Final Final Product: 2-Methyl-1-(pyridin-4-yl)piperazine (>98% Purity) Step3->Final If racemic acceptable Resolution->Final

Caption: Synthetic route emphasizing the critical chiral resolution step for high-efficacy applications.

Conclusion & Recommendations

2-Methyl-1-(pyridin-4-yl)piperazine is a superior pharmacological tool compared to the generic 1-(4-pyridyl)piperazine, primarily due to its tunable stereochemistry and enhanced metabolic stability .

  • For Drug Discovery: Use the (R)-enantiomer (typically) as a starting scaffold for kinase inhibitors to maximize selectivity.

  • For Probe Studies: Use the racemic mixture only for initial high-throughput screening (HTS).

  • Caution: While less toxic than some phenylpiperazines, the pyridine moiety can still inhibit CYP enzymes; ADME-Tox profiling is mandatory early in the development cycle.

References

  • Principles of Kinase Inhibitor Design. Journal of Medicinal Chemistry. Focuses on the "hinge-binding" role of pyridine-piperazine motifs.

  • Metabolic Stability of Piperazine Derivatives. Drug Metabolism and Disposition. Discusses the stabilization effect of alpha-methylation on nitrogen heterocycles.

  • Chemical Probes & Scaffolds. ChemicalBook Entry for CAS 1249423-37-7. Verification of chemical structure and availability.

  • Rho-Kinase Inhibitors in Medicine. Nature Reviews Drug Discovery. Contextualizes the 4-pyridyl-piperazine pharmacophore in drugs like Fasudil and Ripasudil.

  • Arylpiperazines as 5-HT Ligands. Bioorganic & Medicinal Chemistry Letters. Detailed SAR on how methylation affects 5-HT subtype selectivity.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.